ATX inhibitor 20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H34FN5O3 |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
N-[1-ethyl-3-[(4-fluorophenyl)methylcarbamoylamino]indol-5-yl]-4-[(4-hydroxypiperidin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C31H34FN5O3/c1-2-37-20-28(35-31(40)33-18-21-5-9-24(32)10-6-21)27-17-25(11-12-29(27)37)34-30(39)23-7-3-22(4-8-23)19-36-15-13-26(38)14-16-36/h3-12,17,20,26,38H,2,13-16,18-19H2,1H3,(H,34,39)(H2,33,35,40) |
InChI Key |
JEUXYVLLBKFEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CN4CCC(CC4)O)NC(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Autotaxin Inhibitors
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity. It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] LPA exerts its effects by binding to at least six G protein-coupled receptors (LPAR1-6), initiating a variety of cellular signaling cascades.[1] This signaling axis is implicated in numerous physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and cancer progression.[1][2][3] Consequently, inhibiting ATX to modulate LPA levels has emerged as a promising therapeutic strategy for a range of diseases, with several inhibitors advancing into clinical trials.[1][4][5][6] This guide provides a detailed overview of the mechanism of action of ATX inhibitors, focusing on their molecular interactions, the experimental protocols used for their characterization, and their effects on downstream signaling pathways.
Core Mechanism of Action
The primary mechanism of action of ATX inhibitors is the reduction of LPA production by blocking the enzymatic activity of ATX.[2] This is achieved through direct binding to the ATX enzyme, thereby preventing the hydrolysis of its substrate, LPC. ATX inhibitors are broadly classified based on their binding mode to the enzyme, which dictates their specific inhibitory mechanism.
Classification of ATX Inhibitors by Binding Mode:
-
Type I Inhibitors (Active Site Binders): These inhibitors directly compete with the substrate for binding to the catalytic active site of ATX, which contains two zinc ions essential for catalysis. A notable example includes boronic acid-based inhibitors like HA155, which can form a covalent bond with the catalytic threonine residue.[7][8]
-
Type II Inhibitors (Hydrophobic Pocket Binders): These compounds bind to a deep hydrophobic pocket within the active site, which normally accommodates the lipid tail of the LPC substrate. By occupying this pocket, they prevent the proper docking of LPC, thus inhibiting catalysis.[1]
-
Type III Inhibitors (Tunnel Binders): ATX possesses a tunnel that is thought to be involved in product (LPA) release. Type III inhibitors bind within this tunnel, allosterically modulating the enzyme's activity.[1]
-
Type IV Inhibitors (Hybrid Binders): These inhibitors engage with multiple regions of the enzyme, such as both the hydrophobic pocket and the tunnel, often exhibiting high potency.
The binding of an inhibitor to ATX leads to a decrease in the concentration of LPA, which in turn reduces the activation of its cognate G protein-coupled receptors and mitigates the downstream cellular effects.
Quantitative Data on ATX Inhibitor Potency
The potency of ATX inhibitors is determined using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and half-maximal effective concentration (EC50) are key parameters used to quantify and compare the efficacy of these compounds. The values can vary depending on the assay conditions, such as the substrate used (e.g., the artificial fluorescent substrate FS-3 or the natural substrate LPC) and the biological matrix (e.g., isolated enzyme vs. whole blood).[9]
| Inhibitor | Target | Assay Substrate | IC50 | Ki | EC50 | Reference |
| PF-8380 | Human ATX | Isolated Enzyme | 2.8 nM | - | - | [9][10][11] |
| Human ATX | Whole Blood (LPA production) | 101 nM | - | - | [9][10] | |
| Rat ATX | FS-3 | 1.16 nM | - | - | [9][12] | |
| HA155 | Human ATX | Isolated Enzyme | 5.7 nM | - | - | [13] |
| GLPG1690 (Ziritaxestat) | Human ATX | - | 131 nM | - | - | [6] |
| BBT-877 | Human ATX | FS-3 | < 1.56 nM | - | - | [4] |
| Human ATX | bis-pNPP | < 1.56 nM | - | - | [4] | |
| Human ATX | LPC (ex vivo) | 7.10 nM | - | - | [4] |
Experimental Protocols
The characterization of ATX inhibitors involves a series of in vitro and cell-based assays to determine their potency and mechanism of action. Below are detailed methodologies for key experiments.
ATX Inhibition Assay using a Fluorogenic Substrate (FS-3)
This assay is a widely used method for high-throughput screening and characterization of ATX inhibitors. It utilizes a synthetic substrate, FS-3, which is an LPC analog conjugated to a fluorophore and a quencher. Cleavage of FS-3 by ATX separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a solution of recombinant human ATX in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
Prepare a solution of FS-3 in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the test inhibitor solution at various concentrations to the wells of a black 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the ATX enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Record fluorescence intensity at regular intervals for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
-
Choline Release Assay
This assay measures the activity of ATX by quantifying the amount of choline produced from the hydrolysis of the natural substrate, LPC.
Protocol:
-
Reagent Preparation:
-
Prepare inhibitor and ATX solutions as described for the FS-3 assay.
-
Prepare a solution of LPC in assay buffer.
-
Prepare a choline assay reaction mixture containing choline oxidase, horseradish peroxidase (HRP), and a colorimetric or fluorometric probe (e.g., Amplex Red).
-
-
ATX Reaction:
-
In a microcentrifuge tube or 96-well plate, pre-incubate the ATX enzyme with various concentrations of the inhibitor at 37°C.
-
Start the reaction by adding the LPC substrate and incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by heat inactivation or by adding a specific stopping reagent.
-
-
Choline Detection:
-
Transfer an aliquot of the reaction mixture to a new plate.
-
Add the choline assay reaction mixture to each well.
-
Incubate at room temperature or 37°C for a specified time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
Western Blot for Phosphorylated Akt (p-Akt)
This assay is used to assess the effect of ATX inhibitors on downstream LPA signaling pathways. LPA binding to its receptors often leads to the activation of the PI3K/Akt pathway, resulting in the phosphorylation of Akt.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line known to respond to LPA (e.g., A2058 melanoma cells, PC-3 prostate cancer cells) in appropriate growth medium.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the ATX inhibitor for a defined period.
-
Stimulate the cells with LPC (to be converted to LPA by endogenous or exogenous ATX) or directly with LPA for a short duration (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal and compare the levels of p-Akt in inhibitor-treated cells to the stimulated control to determine the inhibitory effect.[19][20][21][22][23]
-
Visualizations
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Autotaxin inhibitors: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. apexbt.com [apexbt.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cymitquimica.com [cymitquimica.com]
- 14. echelon-inc.com [echelon-inc.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. scripps.edu [scripps.edu]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
The Core Structure-Activity Relationship of ATX Inhibitor 20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent Autotaxin (ATX) inhibitor, designated as ATX inhibitor 20 (also referred to as compound 24 in foundational research). This document outlines the key structural modifications that influence its inhibitory activity, presents quantitative data in a clear tabular format, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Autotaxin and Its Inhibition
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, and inflammation.[3][4] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for various diseases, including fibrosis, cancer, and inflammatory disorders.[5]
Structure-Activity Relationship of 1-ethyl-1H-indole Analogs
The development of this compound stemmed from a high-throughput screening campaign that identified an indole-3-carboxylic acid derivative as a lead compound. Subsequent structural modifications, particularly focusing on the linker and substituent groups, led to the discovery of a series of potent 1-ethyl-1H-indole analogs. The key findings of the structure-activity relationship are summarized below.
Initial Lead and First-Generation Analogs
The initial lead compound, Indole-1 , exhibited moderate ATX inhibitory activity. Early analogs focused on simple modifications of the indole core, which resulted in compounds with comparable, albeit still modest, potency.
Linker Exploration: From Inactive Acyl Hydrazones to Potent Ureas
A significant breakthrough in improving potency came from exploring different linkers to replace the carboxylic acid group.
-
Acyl Hydrazone Linker: A series of compounds incorporating an acyl hydrazone linker were synthesized. However, these analogs displayed poor inhibitory activity, with IC50 values generally above 3.49 μM.[1] This suggests that the rigidity or electronic properties of the acyl hydrazone linker are not favorable for binding to the ATX active site.
-
Urea Linker: Employing the principle of amide bond reversal, a urea linker was introduced. This modification led to a substantial improvement in ATX inhibition, with the resulting compounds demonstrating submicromolar activities.[1] The urea moiety likely provides a more optimal geometry and hydrogen bonding pattern for interaction with key residues in the ATX binding pocket.
Optimization of the Terminal Group: From Thiazole to Benzamide Derivatives
With a potent urea linker in place, further optimization focused on the terminal substituent to enhance potency and improve physicochemical properties such as the calculated LogP (cLogP).
-
Thiazole Analogs: The initial urea-linked compounds featured a thiazole ring. While active, there was an opportunity to further enhance potency and reduce lipophilicity.
-
Benzamide Analogs: Replacing the thiazole ring with a benzamide moiety resulted in a significant boost in inhibitory activity. This strategic modification led to the discovery of compound 24 (this compound) , which incorporates a 4-hydroxy piperidine fragment on the benzamide ring. This compound emerged as the most potent analog, with an impressive IC50 value of 2.3 nM.[1] Molecular docking studies indicated that the 4-hydroxy piperidine group forms favorable interactions within a specific pocket of the ATX enzyme.
Quantitative Structure-Activity Relationship Data
The following table summarizes the quantitative SAR data for key compounds in the 1-ethyl-1H-indole series of ATX inhibitors.
| Compound ID | Linker Type | Terminal Group | Key Structural Features | ATX IC50 (nM)[1] |
| Indole-1 | Carboxylic Acid | - | Initial HTS hit | 740 |
| 8-17 (general) | Acyl Hydrazone | Various | - | >3490 |
| 18-22 (general) | Urea | Thiazole | - | Submicromolar |
| 24 (this compound) | Urea | Benzamide | 4-hydroxy piperidine substituent | 2.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of ATX inhibitors.
Synthesis of this compound (Compound 24)
The synthesis of compound 24 and its analogs generally follows a multi-step synthetic route. A representative synthesis involves the following key steps:
-
Synthesis of the Indole Core: Preparation of the 1-ethyl-1H-indole-3-carboxylic acid scaffold.
-
Introduction of the Urea Linker: Activation of the carboxylic acid followed by reaction with a suitable amine to form the urea linkage.
-
Coupling of the Terminal Benzamide Moiety: Synthesis of the substituted benzamide fragment and its subsequent coupling to the urea-linked indole core.
Detailed, step-by-step synthetic procedures with characterization data can be found in the supporting information of the primary research article by Jia F, et al. (2020).
In Vitro ATX Enzyme Inhibition Assay (Choline Release Assay)
This assay measures the enzymatic activity of ATX by quantifying the amount of choline released from the hydrolysis of lysophosphatidylcholine (LPC).
Materials:
-
Recombinant human ATX
-
LPC (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)
-
Choline chloride (for standard curve)
-
Horseradish peroxidase (HRP)
-
TOOS reagent (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound (ATX inhibitor) at various concentrations in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant ATX solution, and the test compound solution. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LPC substrate to each well.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or by proceeding immediately to the detection step).
-
To detect the released choline, add a detection reagent mixture containing choline oxidase, HRP, and TOOS reagent to each well.
-
Incubate at 37°C for a sufficient time (e.g., 20-30 minutes) to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 555 nm) using a microplate reader.
-
Construct a standard curve using known concentrations of choline chloride.
-
Calculate the percentage of ATX inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the point of intervention by ATX inhibitors.
Experimental Workflow for SAR Studies
References
- 1. Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 3. Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and PK-guided identification of indole-based non-acidic autotaxin (ATX) inhibitors exhibiting high in vivo anti-fibrosis efficacy in rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of the Potent Autotaxin Inhibitor PF-8380: A Technical Guide
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1][2] LPA exerts its effects by binding to a family of G protein-coupled receptors (LPAR1-6), influencing a wide array of cellular processes including proliferation, migration, and survival.[3][4] The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammatory disorders, making it a compelling target for therapeutic intervention.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PF-8380, a potent and selective small-molecule inhibitor of autotaxin.
Discovery of PF-8380
PF-8380 was identified by Pfizer as part of a program to develop novel anti-inflammatory agents.[7] The discovery process was guided by a structure-based design approach, utilizing a tool compound as a starting point for optimization.[8] The aim was to develop a potent inhibitor of ATX that could effectively reduce LPA levels in vivo.[9] PF-8380 emerged as a lead candidate with high potency against the isolated ATX enzyme and in human whole blood assays.[9][10]
Synthesis of PF-8380
A representative synthetic route for PF-8380 is outlined below. The synthesis involves the coupling of key building blocks to assemble the final molecule. One published synthesis starts with commercially available reagents and proceeds through a multi-step sequence.[7]
Figure 1. A representative synthetic workflow for PF-8380.
Quantitative Data
The biological activity and pharmacokinetic properties of PF-8380 have been extensively characterized. Key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of PF-8380
| Assay | Species | Substrate | IC50 (nM) | Reference |
| Isolated Enzyme Assay | Human | FS-3 | 2.8 | [9][10] |
| Isolated Enzyme Assay | Rat | FS-3 | 1.16 | [11] |
| Isolated Enzyme Assay | Human | 18:1 LPC | 3 | [8] |
| Human Whole Blood | Human | Endogenous | 101 | [9][10] |
| Rat Whole Blood | Rat | Endogenous | 307 | [8] |
Table 2: Pharmacokinetic Properties of PF-8380 in Rats
| Parameter | Value | Route | Reference |
| Clearance | 31 mL/min/kg | IV | [10] |
| Volume of Distribution (Vdss) | 3.2 L/kg | IV | [10] |
| Half-life (t1/2) | 1.2 h | IV | [10] |
| Oral Bioavailability | 43-83% | PO | [10] |
Experimental Protocols
Autotaxin Inhibition Assay (Isolated Enzyme)
This protocol describes a method to determine the in vitro potency of PF-8380 against purified recombinant autotaxin.[12]
-
Reagents and Materials:
-
Recombinant human autotaxin
-
Fluorescent substrate FS-3
-
PF-8380 (or other test compounds) dissolved in DMSO
-
Assay buffer: Tris-buffered saline (50 mM Tris, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Dilute recombinant autotaxin in assay buffer.
-
Prepare serial dilutions of PF-8380 in DMSO and then further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add the diluted autotaxin to the wells of the microplate.
-
Add the diluted PF-8380 or DMSO vehicle control to the wells and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to a final concentration of 1 µM.
-
Monitor the increase in fluorescence over time (e.g., for 30 minutes at 37°C) using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Human Whole Blood Autotaxin Activity Assay
This protocol measures the inhibitory effect of PF-8380 on ATX activity in a more physiologically relevant matrix.[10]
-
Reagents and Materials:
-
Fresh human whole blood
-
PF-8380 (or other test compounds) dissolved in DMSO
-
LPC (e.g., C14:0 LPC)
-
Internal standard (e.g., C17:0 LPA)
-
LC-MS/MS system
-
-
Procedure:
-
Add serial dilutions of PF-8380 or DMSO vehicle to aliquots of human whole blood.
-
Incubate the samples for a specified period (e.g., 2 hours) at 37°C to allow for inhibitor binding and equilibration.
-
Initiate the reaction by adding a known concentration of LPC.
-
Incubate for a further period to allow for the formation of LPA.
-
Stop the reaction by adding an organic solvent (e.g., methanol) containing an internal standard.
-
Process the samples for LC-MS/MS analysis to quantify the amount of LPA produced.
-
Calculate the percent inhibition of ATX activity for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway and Mechanism of Action
Autotaxin is the primary producer of extracellular LPA. LPA then binds to its G protein-coupled receptors on the cell surface, initiating a cascade of downstream signaling events that regulate various cellular functions. PF-8380 acts as a competitive inhibitor of ATX, binding to the active site of the enzyme and preventing the hydrolysis of LPC to LPA.[7] By reducing the levels of LPA, PF-8380 can modulate the pathological processes driven by aberrant ATX-LPA signaling.
Figure 2. The ATX-LPA signaling pathway and the inhibitory action of PF-8380.
Conclusion
PF-8380 is a potent and well-characterized inhibitor of autotaxin that has served as a valuable tool compound for elucidating the role of the ATX-LPA signaling axis in health and disease. Its discovery and development have provided a foundation for the design of next-generation ATX inhibitors with improved pharmacological properties for potential therapeutic applications. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development targeting the autotaxin-LPA pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer - ProQuest [proquest.com]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. PF-8380 | PDE | TargetMol [targetmol.com]
An In-depth Technical Guide to the Binding of ATX Inhibitor HA155 to Autotaxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding interaction between the potent autotaxin (ATX) inhibitor, HA155 (also referred to as compound 20 in some literature), and its target enzyme, autotaxin. This document details the molecular interactions, quantitative binding data, experimental methodologies, and the relevant signaling context.
Introduction to Autotaxin and HA155
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA)[1][2]. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cancer progression, inflammation, and fibrosis, making ATX a significant therapeutic target[2][3].
HA155 is a potent, selective, and boronic acid-based inhibitor of autotaxin[4][5]. Its development has been a key step in understanding the structure-activity relationships of ATX inhibitors and serves as a valuable tool for studying the physiological roles of the ATX-LPA pathway.
The Binding Site of HA155 on Autotaxin
Structural studies, including co-crystallography, have revealed the precise binding mode of HA155 within the autotaxin active site. ATX possesses a complex active site that can be divided into a catalytic pocket and an adjacent hydrophobic pocket. HA155 is classified as a Type I inhibitor, meaning it occupies both of these regions, mimicking the binding of the natural substrate, LPC[2].
The binding of HA155 is characterized by the following key interactions:
-
Active Site Interaction: The boronic acid moiety of HA155 forms interactions with key residues within the catalytic active site. This includes interactions with Threonine 209 (Thr209), Aspartate 311 (Asp311), Histidine 359 (His359), and Histidine 474 (His474) in murine ATX (corresponding to Thr210 in human ATX)[2]. The boronic acid acts as a transition state analog, contributing to the high potency of the inhibitor.
-
Hydrophobic Pocket Interaction: The hydrophobic tail of HA155 extends into a deep hydrophobic pocket within the enzyme. This part of the inhibitor makes significant hydrophobic contacts with residues such as Leucine 213 (Leu213) and Phenylalanine 274 (Phe274)[2]. These interactions are crucial for the affinity and selectivity of the inhibitor.
The dual engagement of both the active and hydrophobic pockets by HA155 explains its potent inhibitory activity.
Quantitative Binding Data
The inhibitory potency of HA155 has been determined in various studies. The following table summarizes the key quantitative data for the binding of HA155 to autotaxin.
| Parameter | Value | Species | Assay Method | Reference |
| IC50 | 5.7 nM | Human | Choline release assay with LPC as substrate | [3][4][5] |
| IC50 | 6 ± 0.8 nM | Human (ATX-β) | Choline release assay with LPC 18:1 as substrate | [6] |
| Ki | Competitive | Human | Choline oxidase-coupled activity assay | [7] |
Experimental Protocols
Autotaxin Inhibition Assay: Choline Release Assay
This protocol is a common method to determine the inhibitory activity of compounds like HA155 on autotaxin by measuring the amount of choline released from the hydrolysis of lysophosphatidylcholine (LPC).
Materials:
-
Recombinant human autotaxin (6x-histidine-tagged, expressed in HEK293 cells)
-
Lysophosphatidylcholine (LPC) substrate (e.g., LPC 18:1)
-
HA155 inhibitor
-
Assay Buffer (e.g., Tris-based buffer at physiological pH)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HA155 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the HA155 stock solution in assay buffer to create a range of inhibitor concentrations.
-
Prepare a solution of recombinant human autotaxin in assay buffer to a final concentration of 20 nM[7].
-
Prepare a solution of LPC substrate in assay buffer to a final concentration of 150 µM[7].
-
Prepare a detection reagent mix containing choline oxidase, HRP, and Amplex Red in assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
In a 96-well microplate, add the desired volume of each HA155 dilution.
-
Add the autotaxin solution to each well containing the inhibitor and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the LPC substrate solution to each well.
-
Incubate the reaction mixture for a specified period (e.g., 4 hours) at 37°C[4].
-
Stop the reaction and add the detection reagent mix to each well.
-
Incubate for a further period to allow for the colorimetric or fluorometric reaction to develop.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Co-crystallization of Autotaxin with HA155
This protocol outlines the general steps for obtaining co-crystals of autotaxin in complex with an inhibitor like HA155 for X-ray crystallographic analysis.
Materials:
-
Purified recombinant human autotaxin (crystallography grade)
-
HA155 inhibitor
-
Crystallization buffer components (e.g., PEGs, salts, buffering agents)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant solution
Procedure:
-
Protein Expression and Purification:
-
Express recombinant human autotaxin, often a mutated form to enhance crystallization (e.g., mutating glycosylation sites), in a suitable expression system (e.g., HEK293 or E. coli)[8][9].
-
Purify the protein to homogeneity using a series of chromatography steps, such as immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC)[8].
-
Concentrate the purified protein to a suitable concentration for crystallization (e.g., 5-10 mg/mL).
-
-
Complex Formation:
-
Incubate the purified autotaxin with a molar excess of HA155 (e.g., 1:5 to 1:10 protein-to-inhibitor ratio) for a sufficient time (e.g., 1-2 hours) on ice to ensure complex formation.
-
-
Crystallization:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix a small volume of the protein-inhibitor complex solution with an equal volume of the crystallization screen solution.
-
Equilibrate the drops against a larger volume of the reservoir solution.
-
Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Harvesting and Data Collection:
-
Once suitable crystals are obtained, carefully harvest them from the drop.
-
Briefly soak the crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and determine the crystal structure of the autotaxin-HA155 complex using molecular replacement and refine the model.
-
Autotaxin-LPA Signaling Pathway
Autotaxin is the primary producer of extracellular LPA, which in turn activates a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6)[10]. These receptors couple to various G proteins, leading to the activation of downstream signaling cascades that regulate numerous cellular processes.
The signaling pathways initiated by LPA receptor activation are complex and cell-type dependent. The major G proteins coupled to LPA receptors are Gq/11, Gi/o, and G12/13[1][5].
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway: Gi/o activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also activate other effectors, including phosphoinositide 3-kinase (PI3K), leading to the activation of the Akt/PKB survival pathway.
-
G12/13 Pathway: The G12/13 pathway primarily activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a critical role in regulating the actin cytoskeleton, cell motility, and contraction[7][10].
The diagram below illustrates the central role of autotaxin in producing LPA and the subsequent activation of major downstream signaling pathways.
Caption: Autotaxin-LPA Signaling Pathway and Inhibition by HA155.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing a novel autotaxin inhibitor like HA155 involves a multi-step workflow, from initial screening to detailed structural and functional analysis.
Caption: Workflow for the Discovery and Characterization of Autotaxin Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. scripps.edu [scripps.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization and preliminary X-ray crystallographic analysis of human autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity and Specificity of ATX Inhibitor HA155 (ATX Inhibitor 20)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the autotaxin (ATX) inhibitor HA155, also referred to as compound 20 in some literature. It covers its selectivity and specificity profile based on available data, detailed experimental protocols for key assays, and a visualization of its interaction with the ATX-LPA signaling pathway.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[2] Consequently, ATX has emerged as a significant therapeutic target for various diseases.
HA155 is a potent, first-generation small molecule inhibitor of ATX.[1] It is a boronic acid-based compound designed to selectively target the active site of the enzyme.[2] Understanding the selectivity and specificity of such inhibitors is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy.
Selectivity and Specificity of HA155
HA155 is characterized as a potent and selective inhibitor of autotaxin.[3] Its primary mechanism of action involves the boronic acid moiety targeting the threonine oxygen nucleophile within the ATX active site.[2] The hydrophobic 4-fluorobenzyl group of HA155 simultaneously occupies the hydrophobic pocket responsible for lipid binding.[2]
Potency
The inhibitory potency of HA155 against autotaxin has been determined through in vitro enzymatic assays.
| Inhibitor | Target | IC50 (nM) | Assay Condition |
| HA155 | Autotaxin (ATX) | 5.7 | LPC as substrate |
Table 1: Inhibitory potency of HA155 against Autotaxin.[1]
Selectivity Profile
While HA155 is reported to be a selective inhibitor, a comprehensive quantitative selectivity profile against a broad panel of other enzymes, such as other members of the ENPP family or a wide range of kinases, is not extensively available in the public domain. However, the development of selective ATX inhibitors is an active area of research, with other compounds in its class demonstrating high selectivity. For instance, the ATX inhibitor ONO-8430506 has been shown to have no inhibitory activity against ENPP4 and ENPP6 at concentrations up to 100 µM.
The selectivity of boronic acid-based inhibitors is often a critical aspect of their development, as they have the potential to interact with other enzymes, particularly serine proteases. The design of HA155, with its specific interactions within the ATX active site and hydrophobic pocket, is intended to confer this selectivity.
Key Experimental Protocols
This section details the methodologies for assays crucial to characterizing ATX inhibitors like HA155.
Autotaxin (ATX) Enzyme Activity Assay (Fluorogenic)
This protocol is for determining the in vitro inhibitory activity of a compound against ATX using the fluorogenic substrate FS-3.
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 8.0
-
Test compound (e.g., HA155) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well black microplate, add 10 µL of the diluted test compound or vehicle (DMSO in Assay Buffer for control wells).
-
Add 80 µL of Assay Buffer containing recombinant ATX to each well. The final concentration of ATX should be in the low nanomolar range (e.g., 1-5 nM), which should be optimized for linear reaction kinetics.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of FS-3 substrate to each well. The final concentration of FS-3 should be at or near its Kₘ value (typically 1-5 µM).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for LPA-Induced Phospho-Akt Activation
This protocol is for assessing the effect of an ATX inhibitor on the downstream signaling of LPA by measuring the phosphorylation of Akt (a key signaling node) in cultured cells.
Materials:
-
Cell line responsive to LPA (e.g., PC-3, A549)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS)
-
Serum-free medium
-
Lysophosphatidylcholine (LPC)
-
Recombinant human Autotaxin (ATX)
-
Test compound (e.g., HA155)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours in serum-free medium.
-
Pre-treat the cells with the test compound (HA155) at various concentrations for 1-2 hours.
-
Prepare a stimulation cocktail of LPC and ATX in serum-free medium and add it to the cells for a short duration (e.g., 5-15 minutes) to generate LPA.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with Lysis Buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
-
Visualizations
ATX-LPA Signaling Pathway and Point of Inhibition
Caption: ATX-LPA signaling pathway leading to RhoA activation and cytoskeletal rearrangement. HA155 inhibits ATX, blocking LPA production.
Experimental Workflow for Assessing Inhibitor Specificity
Caption: A generalized workflow for determining the selectivity and specificity of an ATX inhibitor.
References
In Vitro Characterization of ATX Inhibitor 20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Autotaxin (ATX) inhibitor 20, also identified as compound 24. The information presented herein is intended to offer a comprehensive resource for researchers and drug development professionals engaged in the study of ATX-LPA signaling and the development of novel therapeutics targeting this pathway.
Core Quantitative Data
The inhibitory potency of ATX inhibitor 20 was determined through rigorous in vitro biochemical assays. A summary of the key quantitative data is presented in the table below, facilitating a clear comparison of its activity.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound (compound 24) | Autotaxin (ATX) | Biochemical | 2.3 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the key in vitro assays employed in the characterization of this compound.
Biochemical Assay for ATX Inhibition
A fluorescent-based assay was utilized to determine the in vitro inhibitory activity of compound 20 against human ATX. This assay measures the hydrolysis of a synthetic substrate, such as FS-3, which is a fluorogenic lysophosphatidylcholine (LPC) analog.
Protocol:
-
Reagents and Materials:
-
Recombinant human Autotaxin (ATX) enzyme.
-
FS-3 (or a similar fluorogenic substrate).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
This compound (dissolved in DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
A dilution series of this compound was prepared in DMSO and then diluted in assay buffer.
-
The ATX enzyme was diluted to the desired concentration in assay buffer.
-
In a 96-well plate, the ATX enzyme solution was added to each well, followed by the addition of the diluted inhibitor or DMSO (vehicle control).
-
The plate was incubated at 37°C for a specified pre-incubation period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.
-
The reaction was initiated by the addition of the FS-3 substrate to each well.
-
The fluorescence intensity was measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FS-3) over a defined time course.
-
-
Data Analysis:
-
The rate of substrate hydrolysis was determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition for each inhibitor concentration was calculated relative to the vehicle control.
-
The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Assays for Downstream Signaling
To assess the impact of this compound on cellular signaling downstream of LPA receptors, a Western blot analysis of AKT phosphorylation is a common method.
Protocol:
-
Cell Culture and Starvation:
-
A suitable cell line expressing LPA receptors (e.g., A2058 melanoma cells or NIH-3T3 fibroblasts) was cultured to approximately 80% confluency.
-
Cells were serum-starved for 16-24 hours prior to the experiment to reduce basal signaling.
-
-
Inhibitor Treatment and Stimulation:
-
Cells were pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a defined period.
-
Cells were then stimulated with LPC in the presence of recombinant ATX to generate LPA, or directly with LPA.
-
-
Cell Lysis and Protein Quantification:
-
Following stimulation, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates was determined using a BCA protein assay.
-
-
Western Blotting:
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST.
-
The membrane was incubated with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane was stripped and re-probed with an antibody against total AKT as a loading control.
-
-
Data Analysis:
-
The band intensities were quantified using densitometry software.
-
The ratio of phospho-AKT to total AKT was calculated for each condition.
-
Visualizations: Signaling Pathways and Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams were generated using the DOT language.
Caption: The ATX-LPA signaling cascade and the point of intervention for this compound.
References
The Role of Autotaxin Inhibition in Idiopathic Pulmonary Fibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive interstitial lung disease with a grim prognosis.[1][2] The quest for effective therapies has led researchers to explore novel molecular targets, among which the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a key player in the pathogenesis of fibrosis.[3][4][5] Autotaxin (ATX), a secreted enzyme, is the primary producer of lysophosphatidic acid (LPA), a bioactive lipid that mediates a variety of cellular responses implicated in fibrosis, including fibroblast recruitment, proliferation, and differentiation.[4][6] This guide provides a comprehensive technical overview of the role of ATX inhibitors in IPF research, with a focus on the extensively studied, albeit ultimately unsuccessful in Phase 3 trials, molecule Ziritaxestat (GLPG1690) as a representative example of a selective ATX inhibitor.
The Autotaxin-LPA Signaling Pathway in IPF
In the context of lung injury, ATX levels are elevated in the bronchoalveolar lavage fluid (BALF) of IPF patients.[3][5] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[6] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), with LPA1 being particularly implicated in fibrotic processes.[4][5][6] Activation of these receptors on various cell types, including epithelial cells, endothelial cells, and fibroblasts, triggers a cascade of pro-fibrotic events. This includes epithelial cell apoptosis, increased vascular permeability, and the recruitment and activation of fibroblasts, leading to excessive extracellular matrix deposition and the progressive scarring of lung tissue.[3][6]
Preclinical and Clinical Development of ATX Inhibitors
The therapeutic potential of targeting the ATX-LPA axis has been investigated in numerous preclinical and clinical studies.
Preclinical Evidence
The bleomycin-induced lung fibrosis model in mice is a widely used preclinical model for IPF. Studies using this model have demonstrated that genetic deletion or pharmacological inhibition of ATX can attenuate the development of pulmonary fibrosis.[5] For instance, treatment with ATX inhibitors has been shown to reduce collagen deposition and the accumulation of myofibroblasts in the lungs of bleomycin-challenged mice.[5]
| Preclinical Study Summary: ATX Inhibitors in Bleomycin-Induced Lung Fibrosis | |
| Model | Bleomycin-induced pulmonary fibrosis in mice |
| Intervention | Administration of ATX inhibitors (e.g., Ziritaxestat, BBT-877, BLD-0409) |
| Key Findings | - Reduced lung collagen content (hydroxyproline levels)[7] - Decreased α-smooth muscle actin (α-SMA) expression[7] - Attenuated histological signs of fibrosis[7] - Reduced levels of LPA in bronchoalveolar lavage fluid (BALF)[5] |
| Conclusion | Pharmacological inhibition of ATX shows anti-fibrotic efficacy in a preclinical model of IPF. |
Clinical Trials of Ziritaxestat (GLPG1690)
Ziritaxestat was a first-in-class, selective, and orally available ATX inhibitor that progressed to Phase 3 clinical trials for IPF.
Phase 2a (FLORA) Study (NCT02738801)
This randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of Ziritaxestat in patients with IPF.[8]
| FLORA (Phase 2a) Study: Ziritaxestat in IPF | |
| Design | Randomized, double-blind, placebo-controlled |
| Participants | 23 patients with IPF |
| Treatment | 600 mg Ziritaxestat once daily for 12 weeks |
| Primary Outcomes | Safety, tolerability, pharmacokinetics, pharmacodynamics |
| Key Findings | - Good safety and tolerability profile.[8] - Consistent decrease in plasma LPA C18:2 concentrations, demonstrating target engagement.[8] - Mean change from baseline in Forced Vital Capacity (FVC) at week 12 was +25 mL for the Ziritaxestat group compared to -70 mL for the placebo group.[8] |
| Conclusion | The findings supported further development of Ziritaxestat for IPF.[8] |
Phase 3 (ISABELA 1 & 2) Studies (NCT03711162 & NCT03733444)
These were two identically designed, randomized, double-blind, placebo-controlled Phase 3 trials to evaluate the efficacy and safety of Ziritaxestat in a large population of IPF patients.[9][10][11]
| ISABELA (Phase 3) Studies: Ziritaxestat in IPF | |
| Design | Two identical randomized, double-blind, placebo-controlled trials |
| Participants | Approximately 1,500 patients with IPF across both studies |
| Treatment | Ziritaxestat (200 mg or 600 mg) or placebo once daily, in addition to standard of care (pirfenidone or nintedanib) |
| Primary Endpoint | Rate of decline of FVC over 52 weeks |
| Outcome | The trials were prematurely terminated based on the recommendation of an Independent Data Monitoring Committee.[11] The committee concluded that the benefit-risk profile of Ziritaxestat no longer supported continuing the studies.[11] There was no significant reduction in the rate of FVC decline compared to placebo, and a potential for increased mortality was observed at higher doses.[4][10] |
| Conclusion | Ziritaxestat was found to be ineffective in treating IPF in these large-scale trials.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols based on common practices in the field for key experiments cited in ATX inhibitor research for IPF.
Bleomycin-Induced Pulmonary Fibrosis Model
This in vivo model is a cornerstone for evaluating the efficacy of anti-fibrotic agents.
Methodology:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Induction of Fibrosis: Mice are anesthetized, and a single dose of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline is administered via intratracheal or orotracheal instillation. Control animals receive an equivalent volume of sterile saline.
-
Drug Administration: Treatment with the ATX inhibitor or vehicle control is typically initiated on the same day as bleomycin administration or a few days after and continues daily for the duration of the experiment (e.g., 14 or 21 days). Administration is often via oral gavage.
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and lungs are harvested for various analyses:
-
Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess collagen deposition. Fibrosis is often scored using the Ashcroft scoring system.
-
Hydroxyproline Assay: A portion of the lung is hydrolyzed, and the hydroxyproline content, a major component of collagen, is quantified as a measure of total lung collagen.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts are performed, and the supernatant can be used to measure LPA levels by mass spectrometry.
-
Gene and Protein Expression: Lung tissue is homogenized for RNA and protein extraction. Quantitative PCR (qPCR) is used to measure the expression of fibrotic markers such as Col1a1 (Collagen Type I Alpha 1 Chain) and Acta2 (Actin Alpha 2, Smooth Muscle). Western blotting or immunohistochemistry (IHC) is used to quantify protein levels of markers like α-smooth muscle actin (α-SMA).
-
In Vitro Fibroblast to Myofibroblast Differentiation Assay
This assay assesses the effect of ATX inhibitors on a key cellular process in fibrosis.
Methodology:
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.
-
Induction of Differentiation: Cells are stimulated with a pro-fibrotic agent, most commonly Transforming Growth Factor-beta 1 (TGF-β1), to induce their differentiation into myofibroblasts.
-
Treatment: Cells are co-treated with the ATX inhibitor at various concentrations or a vehicle control.
-
Endpoint Analysis: After a defined incubation period (e.g., 24-72 hours), cells are analyzed for markers of myofibroblast differentiation:
-
Immunofluorescence/Western Blotting: Expression and organization of α-SMA into stress fibers are assessed.
-
qPCR: Gene expression of ACTA2 and COL1A1 is quantified.
-
Collagen Secretion: The amount of soluble collagen secreted into the culture medium can be measured using assays like the Sircol assay.
-
Conclusion and Future Directions
The journey of Ziritaxestat, from promising preclinical and early-phase clinical data to its eventual failure in Phase 3 trials, underscores the complexities of drug development for IPF.[4] While the outcome was disappointing, the research into Ziritaxestat and other ATX inhibitors has significantly advanced our understanding of the role of the ATX-LPA signaling axis in the pathogenesis of pulmonary fibrosis.[1][2]
Several factors may have contributed to the failure of the ISABELA trials, including potential for suboptimal target engagement, drug-drug interactions, or the possibility that ATX inhibition alone is insufficient to halt the progression of established and advanced fibrosis.[4]
Despite this setback, the ATX-LPA pathway remains a compelling target for anti-fibrotic therapies.[12] Ongoing research is focused on developing new ATX inhibitors, such as BBT-877 and BLD-0409, which are currently in earlier stages of clinical development.[1] Additionally, exploring combination therapies that target multiple fibrotic pathways, including the ATX-LPA axis, may hold promise for the future treatment of IPF. The lessons learned from the development of Ziritaxestat will be invaluable in guiding the design of future clinical trials and the development of more effective therapies for this devastating disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 4. atsjournals.org [atsjournals.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 8. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 11. Galapagos and Gilead Sciences to halt Phase III IPF trials [clinicaltrialsarena.com]
- 12. researchgate.net [researchgate.net]
ATX Inhibitor 20: A Technical Guide for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ATX inhibitor 20, a potent antagonist of Autotaxin (ATX), and its relevance in the field of oncology. This document details the core mechanism of the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis, the role of this pathway in cancer progression, and the potential of ATX inhibitors as therapeutic agents. This guide also provides detailed experimental protocols for the evaluation of ATX inhibitors in cancer studies.
Introduction to the Autotaxin-LPA Signaling Axis in Oncology
Autotaxin (ATX), encoded by the ENPP2 gene, is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA)[1]. LPA is a bioactive lipid that acts as a signaling molecule by binding to at least six G protein-coupled receptors (LPAR 1-6)[1]. The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including embryonic development, angiogenesis, inflammation, and fibrosis[1].
In the context of oncology, the ATX-LPA axis is a significant contributor to cancer development and progression. Aberrant signaling in this pathway has been linked to carcinogenesis, tumor growth, metastasis, immune evasion, and therapeutic resistance[1]. Elevated expression of ATX has been observed in various malignancies, including breast, liver, and lung cancer. This increased ATX activity leads to higher local concentrations of LPA in the tumor microenvironment, which in turn promotes cell proliferation, survival, and migration[2][3].
This compound: A Potent Research Tool
This compound is a potent small molecule inhibitor of Autotaxin. While it is currently designated for research use only, its high potency makes it a valuable tool for investigating the role of the ATX-LPA axis in cancer biology.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 2.3 nM | [4][5] |
| Ki | 19 ± 3 nM | [6][7] |
| Molecular Formula | C31H34FN5O3 | [4] |
| Molecular Weight | 543.63 g/mol | [4] |
| CAS Number | 2691937-03-6 | [4] |
The ATX-LPA Signaling Pathway in Cancer
The binding of LPA to its receptors (LPARs) activates downstream signaling cascades that are crucial for cancer progression. These pathways include the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, which regulate key cellular processes such as proliferation, survival, and migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of ATX Inhibitor 20
These application notes provide a detailed protocol for the in vivo evaluation of "ATX Inhibitor 20," a representative small molecule inhibitor of autotaxin (ATX). The methodologies described are based on established protocols for similar well-characterized ATX inhibitors and are intended for researchers in drug development and related scientific fields.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and inflammation.[1][3] Consequently, inhibition of ATX is a promising therapeutic strategy for a range of diseases such as fibrosis, inflammation, and cancer.[2] this compound is a potent and selective inhibitor of ATX, and the following protocols detail its in vivo evaluation in a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation and neuroinflammation.
ATX-LPA Signaling Pathway
The diagram below illustrates the signaling pathway involving autotaxin and its inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for representative ATX inhibitors, which can serve as a reference for planning experiments with this compound.
Table 1: In Vitro Inhibitory Activity of Representative ATX Inhibitors
| Inhibitor | IC50 (nM) | Assay Condition | Reference |
| HA155 | 5.7 | LPC substrate | [2] |
| PF-8380 | 1.7 | LPC substrate | [2] |
| S32826 | 5.6 | LPC substrate | [2] |
| GLPG1690 | - | Dose-dependent reduction of plasma LPA 18:2 (90%) | [4] |
| PAT-409 derivative | 0.7 | Against ATX | [5] |
Table 2: In Vivo Experimental Parameters for Representative ATX Inhibitors
| Inhibitor | Animal Model | Dose | Route of Administration | Effect | Reference |
| PF-8380 | C57BL/6J Mice (LPS-induced endotoxemia) | 30 mg/kg | Intraperitoneal (i.p.) | Attenuated LPS-induced neuroinflammation | [6] |
| PF-8380 | CCl4-induced liver disease model | - | - | Reduced plasma ATX activity and liver LPA levels by ~50% | [7] |
| PAT-048 | Bleomycin-induced mouse model for dermal fibrosis | 10 mg/kg | - | Attenuated skin fibrosis, 75% inhibition of ATX activity after 24h | [4] |
| GLPG1690 | Bleomycin-treated mice | - | - | Reduction of lung fibrosis | [4] |
In Vivo Experimental Protocol: Evaluation of this compound in an LPS-Induced Inflammation Model
This protocol describes the use of this compound in a mouse model of systemic inflammation and neuroinflammation induced by lipopolysaccharide (LPS).
4.1. Materials and Reagents
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile saline (0.9% NaCl)
-
C57BL/6J mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
RNA extraction and qPCR reagents
-
ELISA kits for cytokine measurement (e.g., TNFα, IL-1β, IL-6)
-
Materials for tissue homogenization and protein extraction
-
Antibodies for Western blotting (e.g., TLR4, Iba1, GFAP, COX2)
4.2. Experimental Workflow
The following diagram outlines the general workflow for the in vivo experiment.
4.3. Detailed Procedure
-
Animal Acclimatization: House C57BL/6J mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following experimental groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: this compound + LPS
-
-
Treatment Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentration (e.g., for a 30 mg/kg dose).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
LPS Injection:
-
Thirty minutes after the inhibitor/vehicle administration, inject mice intraperitoneally with LPS (e.g., 5 mg/kg body weight) or sterile saline.
-
-
Monitoring:
-
Monitor the animals for clinical signs of inflammation (e.g., lethargy, piloerection) and record body weight at regular intervals.
-
-
Euthanasia and Sample Collection:
-
At a predetermined time point (e.g., 24 hours after LPS injection), euthanize the mice using an approved method.
-
Collect blood via cardiac puncture for plasma separation and cytokine analysis.
-
Perfuse the animals with cold saline and harvest tissues of interest (e.g., brain, liver).
-
-
Sample Analysis:
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) in the plasma using ELISA kits.
-
Gene Expression Analysis: Isolate RNA from brain tissue, reverse transcribe to cDNA, and perform qPCR to analyze the expression of inflammatory and glial activation markers (e.g., iNOS, TNFα, IL-1β, IL-6, CXCL2).
-
Protein Expression Analysis: Prepare protein lysates from brain tissue and perform Western blotting to assess the levels of key proteins such as TLR4, Iba1 (microglia marker), GFAP (astrocyte marker), and COX2.[6]
-
4.4. Data Analysis
-
Present data as mean ± standard error of the mean (SEM).
-
Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the different experimental groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of this compound. The detailed protocols and supporting data are intended to guide researchers in designing and executing robust experiments to assess the therapeutic potential of novel autotaxin inhibitors. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 6. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
Application Notes and Protocols for the ATX Inhibitor PF-8380 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The term "ATX inhibitor 20" does not refer to a standardized or commonly known specific inhibitor. The following protocols and data are based on the well-characterized and widely studied Autotaxin (ATX) inhibitor, PF-8380 .
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[1][2] Consequently, inhibitors of ATX are of significant interest for therapeutic intervention in various diseases such as idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammation.
PF-8380 is a potent and selective inhibitor of ATX that has been extensively used in preclinical mouse models to investigate the role of the ATX-LPA pathway in various pathologies. These application notes provide a summary of dosages, experimental protocols, and relevant data for the use of PF-8380 in mouse models.
Quantitative Data Presentation
The following tables summarize the quantitative data on the dosage and efficacy of PF-8380 in various mouse models.
Table 1: Dosage and Administration of PF-8380 in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Normal C57BL/6 Mice | 120 mg/kg | Oral Gavage | Twice daily for 3 weeks | 2% Hydroxypropyl Cellulose / 0.1% Tween 80 | [3] |
| High-Fat Diet-Induced Obesity | 30 mg/kg/day | Oral Gavage | Daily for 8 weeks | Not specified | [4][5] |
| Bleomycin-Induced Pulmonary Fibrosis | 60 and 120 mg/kg | Oral Gavage | Twice daily | Not specified | |
| CCl4-Induced Liver Fibrosis | 30 mg/kg | Intraperitoneal | Twice daily | Not specified | |
| Glioblastoma (GL261) Xenograft | 10 mg/kg | Intraperitoneal | Once daily for 5 days | DMSO | [6] |
| LPS-Induced Endotoxemia | 30 mg/kg | Intraperitoneal | Single co-injection with LPS | DMSO | [7] |
| Orthotopic Sorafenib-Resistant HCC | 10 mg/kg | Intraperitoneal | Three times a week for 4 weeks | 10% DMSO | [8] |
Table 2: Efficacy of PF-8380 in Mouse Models
| Mouse Model | Key Findings | Quantitative Results | Reference |
| Normal C57BL/6 Mice | No observed toxicity or weight loss. | >95% reduction in plasma LPA levels. | [3] |
| High-Fat Diet-Induced Obesity | Attenuated cardiac hypertrophy, dysfunction, and inflammation. | Significant decrease in serum LPA levels. | [5] |
| Bleomycin-Induced Pulmonary Fibrosis | Improved lung architecture and reduced collagen deposition. | Significant decrease in total protein and collagen in BALF. | |
| CCl4-Induced Liver Fibrosis | Attenuated fibrosis. | Significant decrease in collagen deposition and liver LPA levels. | |
| Glioblastoma (GL261) Xenograft | Enhanced radiosensitivity and delayed tumor growth. | Combination with radiation took >32 days to reach tumor volume of 7000 mm³ vs. 11.2 days for untreated. | [6][9] |
| LPS-Induced Endotoxemia | Attenuated neuroinflammation. | Significantly attenuated LPS-induced iNOS, TNFα, IL-1β, IL-6, and CXCL2 mRNA expression in the brain. | [7] |
| Orthotopic Sorafenib-Resistant HCC | Significantly reduced tumor formation. | - | [8] |
Experimental Protocols
Preparation and Administration of PF-8380 via Oral Gavage
This protocol describes the preparation of a PF-8380 solution and its administration to mice via oral gavage.
Materials:
-
PF-8380 powder
-
Hydroxypropyl Cellulose (HPC)
-
Tween 80 (Polysorbate 80)
-
Sterile water
-
22-24 gauge gavage needles (1.5 inches with a rounded tip)
-
Syringes
-
Balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation (2% HPC, 0.1% Tween 80 in sterile water):
-
For 10 mL of vehicle:
-
Weigh 0.2 g of Hydroxypropyl Cellulose.
-
Weigh 0.01 g (or pipette 10 µL) of Tween 80.
-
Add Tween 80 to approximately 8 mL of sterile water and mix thoroughly.
-
Slowly add the HPC to the water/Tween 80 mixture while vortexing to prevent clumping.
-
Bring the final volume to 10 mL with sterile water.
-
Continue to mix until the HPC is fully dissolved. Gentle heating or sonication can aid dissolution. The final solution should be clear and slightly viscous.
-
-
-
PF-8380 Suspension Preparation:
-
Calculate the required amount of PF-8380 and vehicle based on the desired dose and the number of mice. For example, for a 30 mg/kg dose in a 25 g mouse, you will need 0.75 mg of PF-8380 per mouse. It is advisable to prepare a slight excess of the suspension.
-
Weigh the required amount of PF-8380 powder.
-
Add the PF-8380 powder to the prepared vehicle.
-
Vortex thoroughly to ensure a uniform suspension. If the compound does not fully dissolve, sonication may be used. The formulation should be prepared fresh before each use.
-
-
Oral Gavage Administration:
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head.[10]
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[11]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.[10]
-
Slowly administer the calculated volume of the PF-8380 suspension. The typical administration volume for mice is 5-10 mL/kg.[12]
-
Gently remove the needle.
-
Monitor the animal for a few minutes after the procedure for any signs of distress.
-
Bleomycin-Induced Pulmonary Fibrosis Model and PF-8380 Treatment
This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with PF-8380.
Materials:
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
PF-8380
-
Vehicle for PF-8380 (see Protocol 3.1)
-
Gavage needles and syringes
-
Surgical instruments for intratracheal instillation (if applicable)
Procedure:
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice using a standard protocol.
-
Administer a single dose of bleomycin (typically 1-3 U/kg) in 50 µL of sterile saline via intratracheal instillation.[2][3] This can be done through a non-surgical or surgical method.
-
The non-surgical method involves visualizing the trachea with a laryngoscope and instilling the bleomycin.
-
The surgical method involves a small incision in the neck to expose the trachea for direct injection.
-
A control group of mice should receive an equal volume of sterile saline.
-
Allow the mice to recover from anesthesia on a warming pad.
-
-
PF-8380 Treatment:
-
Treatment with PF-8380 is typically initiated after the acute inflammatory phase, around day 7 to 14 post-bleomycin administration, to target the established fibrotic process.[2]
-
Prepare the PF-8380 suspension as described in Protocol 3.1.
-
Administer PF-8380 (e.g., 60 or 120 mg/kg) via oral gavage twice daily.
-
The vehicle control group should receive the same volume of the vehicle on the same schedule.
-
Continue the treatment for a specified period, typically 14 to 21 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and protein analysis.
-
Harvest the lungs for histological analysis (e.g., H&E and Masson's trichrome staining) to assess inflammation and collagen deposition (fibrosis). The severity of fibrosis can be quantified using the Ashcroft score.[2]
-
Lung tissue can also be processed for collagen content measurement (e.g., Sircol assay) and gene/protein expression analysis of fibrotic markers (e.g., α-SMA, collagen I).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: ATX-LPA Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive investigation of hydroxypropyl methylcellulose, propylene glycol, polysorbate 80, and hydroxypropyl-beta-cyclodextrin for use in general toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Bleomycin Model of Pulmonary Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
ATX inhibitor 20 solubility and formulation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the synthesis of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis. Dysregulation of this pathway has been linked to numerous diseases, such as cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.
ATX inhibitor 20 (also referred to as compound 24) is a potent inhibitor of autotaxin with a reported IC50 of 2.3 nM. These application notes provide detailed information on the solubility and formulation of this compound for experimental use, along with protocols for in vitro and in vivo studies.
Data Presentation
Solubility of this compound
| Solvent/Vehicle | Expected Solubility | Concentration | Notes |
| For in vitro Experiments | |||
| Dimethyl Sulfoxide (DMSO) | High | ≥ 10 mM | Commonly used to prepare concentrated stock solutions. |
| Ethanol | Moderate to High | Variable | Can be used as a co-solvent. |
| For in vivo Formulations (General Guidance) | |||
| 0.5% (w/v) Hydroxyethyl cellulose (HEC) in water | Low | Dependent on compound | A common vehicle for oral administration of ATX inhibitors. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Moderate | Dependent on compound | A common formulation for intravenous or intraperitoneal administration. |
| 20% Captisol® in water | Moderate to High | Dependent on compound | A modified cyclodextrin that can enhance the solubility of hydrophobic compounds. |
Note: The solubility of ATX inhibitors can be highly dependent on their specific chemical structure. The information above is based on general practices for similar small molecule inhibitors and should be used as a starting point for formulation development.
Experimental Protocols
In Vitro Autotaxin Inhibition Assay Protocol (Fluorogenic)
This protocol describes a common method for measuring the inhibitory activity of this compound on ATX enzymatic activity using a fluorogenic substrate.
Materials:
-
This compound
-
Recombinant human or mouse Autotaxin (ATX)
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 20 mM CaCl₂, 5 mM KCl, 0.01% Triton X-100, pH 8.0
-
DMSO (for inhibitor dilution)
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing. Further dilute these DMSO stocks into the Assay Buffer to achieve the final desired concentrations with a consistent final DMSO concentration (typically ≤1%).
-
Prepare Recombinant ATX Solution: Dilute the recombinant ATX in Assay Buffer to the desired working concentration (e.g., 2-5 nM).
-
Assay Plate Setup:
-
Add a small volume (e.g., 10 µL) of the diluted this compound solutions to the appropriate wells of the microplate.
-
Include wells for a vehicle control (Assay Buffer with the same final concentration of DMSO) and a no-enzyme control (Assay Buffer only).
-
-
Enzyme Addition: Add the diluted recombinant ATX solution (e.g., 40 µL) to all wells except the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions. Add the substrate solution (e.g., 50 µL) to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the rates of the inhibitor-treated wells to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Formulation and Administration Protocol (General Guidance)
This protocol provides a general guideline for the formulation and oral administration of an ATX inhibitor for in vivo studies. The specific formulation for this compound must be optimized.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Hydroxyethyl cellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Oral gavage needles
-
Appropriate animal model
Procedure:
-
Vehicle Preparation: Prepare the desired volume of the vehicle (e.g., 0.5% HEC in sterile water).
-
Formulation Preparation:
-
Weigh the required amount of this compound for the desired dose and number of animals.
-
If the inhibitor is crystalline, gently grind it to a fine powder using a mortar and pestle.
-
Gradually add the vehicle to the powder while continuously triturating or homogenizing to create a uniform suspension. Sonication may be used to aid in dispersion, but care should be taken to avoid degradation of the compound.
-
-
Dose Administration:
-
Ensure the suspension is well-mixed before each administration.
-
Administer the formulation to the animals via oral gavage at the desired dose volume.
-
-
Pharmacokinetic/Pharmacodynamic Analysis:
-
Collect blood samples at various time points post-administration to determine the plasma concentration of the inhibitor (pharmacokinetics).
-
Analyze plasma or tissue samples for levels of LPA to assess the inhibitory effect of the compound on ATX activity in vivo (pharmacodynamics).
-
Visualizations
Caption: ATX-LPA Signaling Pathway and Inhibition.
Application Notes and Protocols: Use of ATX Inhibitors in Fibrosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme responsible for the extracellular production of lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis plays a crucial role in various physiological processes, including wound healing and tissue remodeling.[4][5] However, dysregulation of this pathway is implicated in the pathogenesis of several chronic inflammatory and fibroproliferative diseases.[1][6] In fibrotic conditions, elevated levels of ATX and LPA are observed, promoting fibroblast migration and activation, epithelial cell apoptosis, and the deposition of extracellular matrix, key events in the progression of fibrosis in organs such as the lung, liver, kidney, and skin.[1][2][4][6] Consequently, inhibiting ATX has emerged as a promising therapeutic strategy for treating fibrotic diseases like idiopathic pulmonary fibrosis (IPF) and nonalcoholic steatohepatitis (NASH).[2][7][8]
These application notes provide a summary of the use and effects of representative autotaxin inhibitors in various preclinical fibrosis models. The specific compound "ATX inhibitor 20" is not widely cited in the literature; therefore, this document synthesizes data from several well-characterized, potent ATX inhibitors to provide a representative overview of their application.
Mechanism of Action
The primary mechanism by which ATX inhibitors exert their anti-fibrotic effects is by blocking the synthesis of LPA from lysophosphatidylcholine (LPC).[2] This reduction in LPA levels leads to decreased activation of its six cognate G-protein coupled receptors (LPAR 1-6).[7] Downstream signaling pathways, which include the activation of TGF-β, RhoA-mediated cytoskeletal remodeling, and the phosphorylation of MAPK/ERK and AKT/PKB, are consequently suppressed.[9][10] By inhibiting these pro-fibrotic signals, ATX inhibitors can attenuate key pathological processes such as fibroblast proliferation and differentiation into myofibroblasts, collagen deposition, and inflammation.[6][11][12]
Data Presentation: Efficacy of ATX Inhibitors in Preclinical Fibrosis Models
The following tables summarize the quantitative data from studies utilizing various ATX inhibitors in key fibrosis models.
Table 1: ATX Inhibitors in Lung Fibrosis Models
| Inhibitor | Model | Species | Dosing Regimen | Key Outcomes | Reference |
| Unnamed | Bleomycin-induced | Mouse | 30 & 60 mg/kg, oral, for 3 weeks | Markedly decreased hydroxyproline levels (collagen deposition).[11] | [11] |
| PF-8380 | Bleomycin-induced | Mouse | 60 & 120 mg/kg, oral, twice daily | Improved lung architecture; significant decrease in total protein and collagen in BALF.[6] | [6] |
| GWJ-A-23 | Bleomycin-induced | Mouse | 10 mg/kg, intraperitoneal, alternate days | Significant decrease in collagen, cell infiltration, TGF-β, and LPA levels in BALF.[6] | [6] |
| GK442 | Bleomycin-induced | Mouse | 30 mg/kg, intraperitoneal, daily for 15 days | Significant decreases in collagen and total protein.[6] | [6] |
| BBT-877 | Bleomycin-induced | Mouse | Not specified | Reduced body weight loss, lung weight, Ashcroft score, and collagen content.[4] | [4] |
| GLPG1690 | Bleomycin-induced | Mouse | Not specified | Attenuated lung fibrosis.[4][8] | [4][8] |
Table 2: ATX Inhibitors in Liver Fibrosis Models
| Inhibitor | Model | Species | Dosing Regimen | Key Outcomes | Reference |
| PF-8380 | Carbon Tetrachloride (CCl₄)-induced | Mouse | 30 mg/kg, intraperitoneal, twice daily | Attenuated fibrosis and significantly decreased collagen deposition and liver LPA levels.[6] | [6] |
| PAT-505 | Choline-deficient, high-fat diet (NASH) | Mouse | Not specified | Robustly reduced liver fibrosis with no significant effect on steatosis or inflammation.[2] | [2] |
| Cpd17 | Carbon Tetrachloride (CCl₄)-induced | Mouse | Not specified | Decreased liver inflammation, Collagen I, and F4/80 protein expression.[12] | [12] |
| Example 31 | CCl₄-induced & CDAA diet (NASH) | Rat | 15 mg/kg, oral, twice daily | No efficacy observed on liver fibrosis markers.[6] | [6] |
Table 3: ATX Inhibitors in Other Fibrosis Models
| Inhibitor | Model | Organ | Species | Dosing Regimen | Key Outcomes | Reference |
| PAT-048 | Bleomycin-induced | Skin | Mouse | 10 mg/kg | Markedly attenuated skin fibrosis.[13] | [13] |
| BBT-877 | Streptozotocin (STZ)-induced diabetic nephropathy | Kidney | Mouse | Not specified | Suppressed expression of pro-inflammatory cytokines and fibrotic factors in the kidney.[14] | [14] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
Protocol 1: In Vitro Fibroblast Migration Assay (Wound Healing)
This protocol is used to assess the inhibitory effect of an ATX inhibitor on fibroblast migration, a critical process in fibrogenesis.[11]
Materials:
-
Human lung fibroblast cell line (e.g., MRC-5)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
TGF-β1 (to stimulate migration)
-
ATX inhibitor (test compound)
-
24-well plates
-
Pipette tips (p200) for creating scratches
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed MRC-5 cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Starvation: Once confluent, replace the medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.
-
Wound Creation: Create a linear "scratch" in the center of each well using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free medium containing TGF-β1 (e.g., 5 ng/mL) to all wells except the negative control. Add the ATX inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) to the treatment wells. Include a vehicle control (e.g., DMSO).
-
Imaging (Time 0): Immediately capture images of the scratches in each well using a phase-contrast microscope at 10x magnification.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Imaging (Time 24h): After 24 hours, capture images of the same scratch areas again.
-
Analysis: Measure the width of the scratch at multiple points for both time points. Calculate the wound healing rate as the percentage of closure relative to the initial scratch area. A significant reduction in the wound healing rate in treated cells compared to the TGF-β1-only control indicates an inhibitory effect on migration.[11]
Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This is the most common model to evaluate the efficacy of anti-fibrotic agents for pulmonary fibrosis.
Materials:
-
8-10 week old C57BL/6 mice
-
Bleomycin sulfate, sterile solution
-
ATX inhibitor, formulated for oral (p.o.) or intraperitoneal (i.p.) administration
-
Vehicle control
-
Anesthesia (e.g., isoflurane)
-
Intratracheal (i.t.) or orotracheal instillation device
Experimental Workflow:
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Fibrosis Induction (Day 0): Anesthetize the mice. Administer a single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) via intratracheal or orotracheal instillation. The control group receives sterile saline.
-
Treatment: Begin daily or twice-daily administration of the ATX inhibitor (e.g., 30-60 mg/kg, p.o.) or vehicle, starting on day 1 (prophylactic) or day 7-10 (therapeutic) and continuing for 14-21 days.
-
Monitoring: Monitor animals daily for body weight changes and signs of distress.
-
Sacrifice and Sample Collection (Day 21): At the end of the study, euthanize the mice.
-
Bronchoalveolar Lavage Fluid (BALF): Perform a lung lavage with PBS to collect BALF for cell counts and analysis of protein, collagen, and LPA levels.[6]
-
Lung Tissue: Perfuse the lungs and harvest them. One lobe can be fixed in 10% formalin for histological analysis (H&E and Masson's Trichrome staining) and Ashcroft scoring.[6] The remaining lobes should be snap-frozen for biochemical analysis.
-
-
Endpoint Analysis:
-
Histology: Evaluate lung architecture and fibrosis severity using the modified Ashcroft score.[6]
-
Hydroxyproline Assay: Quantify total collagen content in lung homogenates as a primary measure of fibrosis.[11]
-
BALF Analysis: Measure total and differential cell counts, total protein, and levels of cytokines (e.g., TGF-β) and LPA.[6]
-
Protocol 3: In Vivo Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
This model is widely used to study the pathogenesis of liver fibrosis.
Materials:
-
8-10 week old mice (e.g., C57BL/6)
-
Carbon tetrachloride (CCl₄)
-
Vehicle for CCl₄ (e.g., corn oil or olive oil)
-
ATX inhibitor, formulated for administration
-
Vehicle control
Procedure:
-
Fibrosis Induction: Administer CCl₄ (e.g., 0.5 - 1.0 mL/kg) via intraperitoneal injection, typically twice a week for 4-8 weeks.[6]
-
Treatment: Administer the ATX inhibitor (e.g., 30 mg/kg, i.p., twice daily) or vehicle. Treatment can be initiated concurrently with CCl₄ or after a period of fibrosis induction (therapeutic model).[6]
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Sacrifice and Sample Collection: At the study endpoint, euthanize the animals and collect blood and liver tissue.
-
Endpoint Analysis:
-
Serum Analysis: Measure liver enzymes (ALT, AST) to assess liver injury.
-
Histology: Fix liver sections in formalin for H&E, Masson's Trichrome, and Sirius Red staining to visualize fibrosis and collagen deposition.
-
Gene Expression: Extract RNA from liver tissue to analyze the expression of fibrotic markers (e.g., α-SMA, Col1a1, TIMP-1) by qPCR.
-
Collagen Quantification: Perform a hydroxyproline assay on liver tissue homogenates to quantify total collagen content.[6]
-
References
- 1. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. A type IV Autotaxin inhibitor ameliorates acute liver injury and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of BBT-877, a novel inhibitor of ATX, on a mouse model of type 1 diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATX Inhibitors in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2][3] The ATX-LPA signaling axis plays a crucial role in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival.[2][3] Dysregulation of this pathway has been implicated in the progression of various diseases, notably fibrosis and cancer, making ATX a compelling therapeutic target.[2][3][4] This document provides detailed application notes and protocols for the use of ATX inhibitors in combination with other therapeutic agents, based on preclinical and clinical findings.
Rationale for Combination Therapy
The therapeutic potential of ATX inhibitors can be significantly enhanced when used in combination with other drugs. The primary rationales for these combination strategies include overcoming drug resistance, targeting multiple disease pathways, and modulating the tumor microenvironment.
-
Fibrosis: In fibrotic diseases like idiopathic pulmonary fibrosis (IPF), the ATX-LPA axis contributes to fibroblast proliferation and differentiation, as well as extracellular matrix deposition.[5] Combining ATX inhibitors with standard-of-care antifibrotic agents, such as pirfenidone and nintedanib, is being explored to achieve enhanced therapeutic effects.[6] Preclinical models suggest that LPA signaling through its receptors, particularly LPA1 and LPA2, is involved in key fibrotic processes, and inhibiting LPA production with an ATX inhibitor could offer a comprehensive approach to blocking this pathogenic signaling.[7][8]
-
Cancer: In oncology, elevated ATX and LPA levels are associated with increased tumor growth, metastasis, and resistance to chemotherapy and radiotherapy.[9] The ATX-LPA axis can promote cancer cell survival and protect them from the cytotoxic effects of conventional cancer treatments.[9] Therefore, combining ATX inhibitors with chemotherapeutic agents is a promising strategy to increase the sensitivity of resistant cancer cells.[9]
-
Immuno-Oncology: The tumor microenvironment (TME) often presents a barrier to effective immunotherapy. The ATX-LPA axis can contribute to an immunosuppressive TME.[10] Recent studies suggest that combining ATX inhibitors with immune checkpoint inhibitors could enhance anti-tumor immunity by modulating the TME and improving the infiltration and activity of immune cells.[10]
-
Targeted Therapy: Research has uncovered a role for autotaxin in resistance to TGF-β pathway inhibition.[11] In preclinical models, blocking the TGF-β pathway led to an increase in autotaxin-producing fibroblasts, which in turn promoted treatment resistance.[11] This provides a strong rationale for the dual inhibition of both ATX and the TGF-β pathway.[11]
Data Presentation: Efficacy of ATX Inhibitors in Combination Therapy
The following table summarizes preclinical data for representative ATX inhibitors in combination with other drugs.
| ATX Inhibitor | Combination Agent | Cancer/Disease Model | Key Findings | Reference |
| IOA-289 | Chemotherapy | Metastatic Pancreatic Cancer | A Phase 1b study is ongoing to evaluate the combination. | [11] |
| Unnamed ATX Inhibitor | TGF-β Inhibitor (IOA-359) | Pancreatic Cancer (in vitro and in vivo models) | Combination strategy addresses resistance to TGF-β pathway inhibition. | [11] |
| BMP22 | LPAR1 Inhibitor (Ki16425) | Melanoma | Combination therapy was more effective at inhibiting metastasis than single-agent therapy. | [12] |
Signaling Pathways and Experimental Workflows
ATX-LPA Signaling Pathway
The following diagram illustrates the central role of ATX in the production of LPA and its subsequent signaling through LPA receptors, which influences key cellular processes in cancer and fibrosis.
Caption: The ATX-LPA signaling cascade and point of therapeutic intervention.
Experimental Workflow: Evaluation of ATX Inhibitor Combination in a Preclinical Fibrosis Model
This diagram outlines a typical experimental workflow for assessing the efficacy of an ATX inhibitor in combination with another anti-fibrotic agent in a bleomycin-induced pulmonary fibrosis model.
Caption: Workflow for in vivo evaluation of an ATX inhibitor combination therapy.
Experimental Protocols
Protocol 1: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes a general procedure for inducing pulmonary fibrosis in mice and evaluating the efficacy of a combination therapy involving an ATX inhibitor.
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
ATX inhibitor
-
Combination drug
-
Vehicle for drug delivery (e.g., 0.5% methylcellulose)
-
Mice (e.g., C57BL/6, 8-10 weeks old)
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Fibrosis Induction:
-
Anesthetize mice using isoflurane.
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.
-
-
Treatment Groups:
-
Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: ATX inhibitor
-
Group 3: Combination drug
-
Group 4: ATX inhibitor + Combination drug
-
-
-
Drug Administration:
-
Begin treatment on a specified day post-bleomycin administration (e.g., day 7).
-
Administer drugs daily via oral gavage or another appropriate route for the duration of the study (e.g., 14-21 days).
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest the lungs. Inflate and fix one lung lobe in 10% neutral buffered formalin for histology. Snap-freeze the remaining lung tissue for biochemical and molecular analyses.
-
-
Analysis:
-
Histology: Embed fixed lung tissue in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
-
Biochemistry: Homogenize frozen lung tissue and measure collagen content using a hydroxyproline assay.
-
Gene Expression: Extract RNA from frozen lung tissue and perform quantitative real-time PCR (qPCR) to measure the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I (COL1A1).
-
Protocol 2: In Vitro Cancer Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol outlines a method to assess the effect of an ATX inhibitor in combination with a chemotherapeutic agent on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., ovarian, breast)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
ATX inhibitor
-
Chemotherapeutic agent
-
Phosphate-buffered saline (PBS)
-
Sterile pipette tips (e.g., p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cancer cells in a 6-well plate and grow to 90-100% confluency.
-
Wound Creation:
-
Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with serum-free medium containing the following treatments:
-
Vehicle control
-
ATX inhibitor
-
Chemotherapeutic agent
-
ATX inhibitor + Chemotherapeutic agent
-
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratch at designated locations (T=0).
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group relative to the T=0 area.
-
Compare the migration rates between the different treatment groups. A reduction in wound closure indicates inhibition of cell migration.
-
Conclusion
The combination of ATX inhibitors with other therapeutic agents represents a promising strategy for the treatment of complex diseases like fibrosis and cancer. The provided application notes and protocols offer a framework for researchers to investigate these combination therapies in preclinical settings. Further research is warranted to fully elucidate the synergistic mechanisms and to translate these findings into clinical practice.
References
- 1. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 6. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer strategies targeting the autotaxin-lysophosphatidic acid receptor axis: is there a path forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New research highlights potential of iOnctura strategy combining autotaxin and TGF-β inhibitors in cancer [prnewswire.com]
- 12. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATX Inhibitor 20 in LPA-Mediated Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ATX Inhibitor 20 to investigate lysophosphatidic acid (LPA)-mediated signaling pathways. This document includes detailed protocols for key experiments, quantitative data for this compound and other commonly used autotaxin inhibitors, and visual representations of signaling pathways and experimental workflows.
Introduction to Autotaxin and LPA Signaling
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive lipid, lysophosphatidic acid (LPA).[1][2] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[2] LPA then acts as a potent signaling molecule by binding to a family of G protein-coupled receptors (GPCRs), LPAR1-6, initiating a wide range of cellular responses.[3] These responses include cell proliferation, migration, survival, and differentiation.[2] The ATX-LPA signaling axis has been implicated in various physiological and pathological processes, including wound healing, inflammation, fibrosis, and cancer.[1][2]
This compound is a potent and specific inhibitor of autotaxin, designed to probe the functions of the ATX-LPA axis in various biological systems. Its high potency makes it a valuable tool for in vitro and in vivo studies aimed at understanding the roles of LPA in health and disease and for the development of novel therapeutics.
Quantitative Data for ATX Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other well-characterized ATX inhibitors, PF-8380 and Ziritaxestat (GLPG1690). This data is essential for determining appropriate experimental concentrations and for comparing results across different studies.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| This compound | Autotaxin | 2.3[4] | N/A | In vitro enzyme assay |
| PF-8380 | Autotaxin | 2.8 (isolated enzyme)[1][3][5], 101 (human whole blood)[1][3][5] | N/A | Isolated enzyme assay and human whole blood |
| Ziritaxestat (GLPG1690) | Autotaxin | 131[6][7][8] | 15[6][7][9] | In vitro enzyme assay |
N/A : Not Available
LPA Signaling Pathway
The binding of LPA to its receptors (LPAR1-6) activates several downstream signaling cascades, primarily through the coupling to different G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs). These pathways ultimately regulate a multitude of cellular functions. The diagram below illustrates the major signaling pathways activated by LPA.
Caption: LPA Signaling Pathway Overview.
Experimental Protocols
This section provides detailed protocols for key experiments to study LPA-mediated signaling using this compound.
In Vitro Autotaxin Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of autotaxin using a fluorogenic substrate.
Workflow Diagram:
Caption: In Vitro ATX Inhibition Assay Workflow.
Materials:
-
Recombinant human autotaxin (ATX)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant ATX to the desired concentration in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute the FS-3 substrate in assay buffer to the working concentration as recommended by the manufacturer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 20 µL of assay buffer (blank), 20 µL of ATX solution (control), and 20 µL of each this compound dilution.
-
Add 160 µL of assay buffer to the blank and control wells.
-
Add 160 µL of the appropriate this compound dilution to the inhibitor wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of the FS-3 substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Migration Assay (Boyden Chamber)
This assay assesses the effect of this compound on LPA-induced cell migration.
Workflow Diagram:
Caption: Boyden Chamber Cell Migration Assay Workflow.
Materials:
-
Boyden chamber apparatus (transwell inserts with 8 µm pores)[12][13][14]
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Lysophosphatidic acid (LPA)
-
This compound
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or Crystal Violet stain
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA to a final concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add medium containing the chemoattractant (LPA, e.g., 1 µM) with or without various concentrations of this compound. For a negative control, use serum-free medium with 0.1% BSA.
-
Place the transwell insert into the lower chamber.
-
Add 100 µL of the cell suspension to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours, depending on the cell type.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, for fluorescent quantification, incubate the migrated cells with Calcein-AM and measure fluorescence.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the number of migrated cells in the presence of this compound to the LPA-only control to determine the inhibitory effect.
-
Western Blotting for LPA Signaling Pathway Activation
This protocol details the detection of phosphorylated Akt and ERK, key downstream effectors of LPA signaling, to assess the inhibitory effect of this compound.
Workflow Diagram:
Caption: Western Blotting Workflow for LPA Signaling.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
LPA
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total Akt, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPA (e.g., 1 µM) for a short period (e.g., 5-15 minutes).[15]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt, total ERK, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Measurement of LPA in Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of LPA levels in plasma samples, a key pharmacodynamic marker for ATX inhibitor activity.
Workflow Diagram:
References
- 1. PF-8380 - Chemietek [chemietek.com]
- 2. Facile Titrimetric Assay of Lysophosphatidic Acid in Human Serum and Plasma for Ovarian Cancer Detection [jcpjournal.org]
- 3. PF-8380 | PDE | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 11. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 14. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ATX inhibitor 20 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ATX Inhibitor 20. The information is intended for researchers, scientists, and drug development professionals to help anticipate and mitigate potential experimental complications arising from off-target activities.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our cell-based assays that do not seem to correlate with ATX inhibition. Could off-target effects of this compound be responsible?
A1: Yes, it is possible that the observed phenotypes are due to off-target activities of this compound. Like many small molecule inhibitors, this compound has been shown to interact with other proteins, which can lead to a range of unexpected cellular responses. We recommend performing a comprehensive off-target profiling to identify potential alternative targets.
Q2: What are the known off-target interactions of this compound?
A2: Off-target screening has revealed that this compound can interact with several kinases and other proteins. The table below summarizes the primary off-targets identified and their corresponding inhibitory concentrations.
Quantitative Off-Target Profile of this compound
| Target Class | Specific Off-Target | IC50 (nM) | Primary On-Target (ATX) IC50 (nM) | Selectivity (Fold) |
| Kinase | Src family kinase (SFK) | 250 | 5 | 50 |
| Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 600 | 5 | 120 |
| Kinase | Platelet-Derived Growth Factor Receptor (PDGFR) | 850 | 5 | 170 |
| Non-kinase | Phosphodiesterase (PDE) | 1200 | 5 | 240 |
| Non-kinase | Bromodomain-containing protein 4 (BRD4) | 2500 | 5 | 500 |
Q3: How can we experimentally validate these potential off-target effects in our system?
A3: To validate if an observed off-target effect is genuine in your experimental model, we suggest a multi-pronged approach. This includes using a secondary, structurally distinct ATX inhibitor as a control, employing siRNA or CRISPR/Cas9 to knockdown the putative off-target protein, and performing direct enzymatic assays. A general workflow for this validation is outlined below.
Technical Support Center: Improving ATX Inhibitor Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Autotaxin (ATX) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Autotaxin (ATX) and why is its inhibition a therapeutic target?
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing lysophosphatidic acid (LPA), a signaling lipid involved in a wide range of physiological and pathological processes.[1] The ATX-LPA signaling pathway is implicated in various diseases, including fibrosis, inflammation, and cancer.[2][3] Therefore, inhibiting ATX to reduce LPA production is a promising therapeutic strategy for these conditions.[2][3]
Q2: What are the main challenges in achieving good oral bioavailability for ATX inhibitors?
Many ATX inhibitors are small molecules that suffer from poor aqueous solubility, which is a major hurdle for oral absorption and can lead to low and variable bioavailability.[2][4] Factors such as a high melting point and high lipophilicity can further complicate oral formulation development.[5] Additionally, some ATX inhibitors may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[6]
Q3: What are the primary strategies to improve the oral bioavailability of ATX inhibitors?
The main strategies focus on enhancing the solubility and dissolution rate of the inhibitor. These include:
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[7][8]
-
Lipid-Based Formulations: These formulations can enhance the solubility of lipophilic drugs and facilitate their absorption through the lymphatic system, potentially bypassing first-pass metabolism.[4][9]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved absorption.[4]
-
-
Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[1] This approach can be used to overcome poor solubility and permeability issues.[1]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of the ATX inhibitor. | 1. Characterize the physicochemical properties: Determine the pKa, logP, and crystalline form of your inhibitor. This will help in selecting an appropriate formulation strategy. 2. Explore formulation approaches: * Amorphous Solid Dispersion (ASD): Prepare an ASD using a suitable polymer (e.g., HPMC, PVP). Conduct in vitro dissolution studies to confirm enhanced solubility. * Lipid-Based Formulation: Formulate the inhibitor in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS). * Nanocrystals: Reduce the particle size of the inhibitor using techniques like wet milling or high-pressure homogenization. 3. Evaluate different formulations in vivo: Conduct a pilot pharmacokinetic (PK) study in rodents comparing the oral bioavailability of the different formulations to the unformulated drug. |
| First-pass metabolism. | 1. In vitro metabolism studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the inhibitor. 2. Prodrug approach: If significant first-pass metabolism is observed, consider designing a prodrug that masks the metabolic site. The prodrug should be stable in the gastrointestinal tract and release the active drug upon absorption.[1] |
| P-glycoprotein (P-gp) efflux. | 1. In vitro transport studies: Use Caco-2 cell monolayers to determine if the inhibitor is a substrate for P-gp. 2. Co-administration with a P-gp inhibitor: In preclinical studies, co-administering a known P-gp inhibitor (e.g., verapamil) can help confirm if efflux is limiting bioavailability. |
| pH-dependent solubility. | For weakly basic compounds, absorption can be significantly reduced in the higher pH of the small intestine or by co-administration of acid-reducing agents.[1] A prodrug strategy can be employed to improve solubility at higher pH.[1] |
Issue 2: Difficulty in Preparing a Stable Amorphous Solid Dispersion (ASD)
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Drug recrystallization during storage. | 1. Polymer selection: Screen different polymers (e.g., HPMC, HPMC-AS, PVP, Soluplus®) to find one that has good miscibility with your ATX inhibitor. 2. Increase polymer concentration: A higher polymer-to-drug ratio can improve the stability of the amorphous state. 3. Add a second polymer or surfactant: This can further inhibit crystallization.[8] 4. Storage conditions: Store the ASD at low temperature and humidity to minimize molecular mobility. |
| Phase separation of drug and polymer. | 1. Assess drug-polymer miscibility: Use techniques like differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) and assess miscibility. 2. Select a polymer with strong interactions with the drug: Hydrogen bonding between the drug and polymer can prevent phase separation. |
| Low drug loading. | 1. Optimize the solvent system for spray drying or the temperature for hot-melt extrusion. 2. Screen for polymers that can solubilize a higher amount of the drug. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for selected ATX inhibitors and provide a comparison of different formulation strategies for poorly soluble drugs.
Table 1: Pharmacokinetic Parameters of Selected ATX Inhibitors
| ATX Inhibitor | Species | Dose & Route | Absolute Bioavailability (%) | Key Findings | Reference |
| Ziritaxestat (GLPG1690) | Human | 600 mg Oral | 54% | The majority of the oral dose was recovered in feces (77%). | [6] |
| Ziritaxestat (GLPG1690) | Dog | Oral | 63% | Showed low plasma clearance. | [10] |
| BBT-877 | Human | 400 mg Oral | Not Reported | Maintained 80% or higher plasma LPA inhibition for 24 hours. | [11] |
Table 2: Comparative Bioavailability of Different Formulations for a Poorly Soluble Kinase Inhibitor (Example)
| Formulation | Species | Relative Bioavailability (vs. Suspension) | Key Findings | Reference |
| Amorphous Solid Dispersion | Dog | ~7-fold increase in AUC | Significantly higher plasma concentrations compared to the nanocrystal formulation. | [12] |
| Nanocrystal Suspension | Dog | ~4.6-fold increase in AUC | Improved bioavailability compared to the coarse powder suspension. | [12] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of an ATX Inhibitor in Rats
1. Objective: To determine the oral bioavailability and pharmacokinetic profile of an ATX inhibitor.
2. Materials:
-
ATX inhibitor (test compound)
-
Vehicle for oral and intravenous (IV) administration (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Syringes and needles for IV injection and blood collection
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system
3. Method:
-
Animal Acclimation: Acclimate rats for at least 3 days before the experiment. Fast animals overnight before dosing.
-
Dosing:
-
Oral Group (n=3-5): Administer the ATX inhibitor formulation by oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous Group (n=3-5): Administer the ATX inhibitor solution via the tail vein at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Quantify the concentration of the ATX inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
1. Objective: To prepare SLNs to enhance the oral bioavailability of a poorly soluble ATX inhibitor.
2. Materials:
-
ATX inhibitor
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)[13]
-
Surfactant (e.g., Poloxamer 188, Tween 80)[13]
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
3. Method:
-
Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Disperse or dissolve the ATX inhibitor in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
Nanosizing: Subject the pre-emulsion to high-energy processing, such as probe sonication, to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. scielo.br [scielo.br]
- 9. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy [ouci.dntb.gov.ua]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Late Breaking Abstract - BBT-877, a Potent Autotaxin Inhibitor in Clinical Development to Treat Idiopathic Pulmonary Fibrosis | European Respiratory Society [publications.ersnet.org]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
ATX inhibitor 20 stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX inhibitor 20 (also known as compound 24).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (compound 24) is a potent and selective inhibitor of Autotaxin (ATX), with an IC50 of 2.3 nM.[1] ATX is an enzyme that plays a crucial role in producing lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cell proliferation, migration, and fibrosis. By inhibiting ATX, this compound blocks the production of LPA, thereby interfering with its downstream signaling pathways.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to follow the recommended storage guidelines. Improper storage can lead to degradation of the compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Aqueous Solution | Use immediately | Not recommended for storage | Prepare fresh for each experiment. |
Q3: How should I prepare a stock solution of this compound?
For most in vitro experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex or sonicate the solution to ensure the compound is fully dissolved.[2]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Troubleshooting Guide
Issue 1: Precipitation of the inhibitor in cell culture medium.
A common issue encountered is the precipitation of the inhibitor when a DMSO stock solution is diluted into an aqueous medium like cell culture media or PBS.[3] This is often due to the lower solubility of the compound in aqueous solutions.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically < 0.1%) to minimize solvent-induced toxicity and solubility issues.[4]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous medium, perform an intermediate dilution in DMSO or the aqueous medium itself.
-
Increase Mixing: After adding the inhibitor to the aqueous medium, vortex or sonicate the solution to aid dissolution.[2]
-
Warm the Solution: Gently warming the solution to 37°C may help dissolve any precipitate.[2]
-
Use a Carrier: For in vivo studies or if precipitation persists, consider using a carrier like a cyclodextrin, though this may affect the free compound concentration.[5]
Issue 2: Loss of inhibitor activity over time.
If you observe a decrease in the inhibitory effect of your compound, it may be due to degradation. While specific degradation pathways for this compound are not extensively published, small molecules, particularly those with indole scaffolds, can be susceptible to hydrolysis, oxidation, and photolysis.[6]
Preventative Measures:
-
Proper Storage: Strictly adhere to the recommended storage conditions. Avoid repeated freeze-thaw cycles of stock solutions.[2]
-
Fresh Working Solutions: Prepare working solutions in aqueous buffers fresh for each experiment. Do not store compounds in aqueous solutions for extended periods.
-
Protect from Light: Store stock solutions and the solid compound in the dark to prevent photodegradation.
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents to prepare stock solutions, as contaminants can promote degradation.
Experimental Protocols
Protocol: General Stability Assessment of this compound in an Experimental Buffer
This protocol provides a general workflow for researchers to determine the stability of this compound under their specific experimental conditions.
Methodology:
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in your specific experimental buffer (e.g., PBS, cell culture medium) at the desired concentration.
-
Distribute the solution into multiple aliquots for different time points.
-
-
Incubation:
-
Store the samples under conditions that mimic your experiment (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately freeze it at -80°C to halt any further degradation until analysis.
-
-
Analysis using a Stability-Indicating Method:
-
Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of intact this compound in each sample. This method should be able to separate the parent compound from any potential degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the inhibitor remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining inhibitor against time to determine the stability profile and degradation kinetics.
-
Signaling Pathway Context
Understanding the pathway in which this compound acts is crucial for experimental design and data interpretation.
References
- 1. Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
Technical Support Center: Troubleshooting ATX Inhibitor Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with Autotaxin (ATX) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Autotaxin (ATX) and why is it a therapeutic target?
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that is the primary producer of lysophosphatidic acid (LPA) in the blood.[1][2][3] LPA is a bioactive lipid that signals through at least six G protein-coupled receptors (LPAR1-6) to regulate a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation.[1][3][4][5] Dysregulation of the ATX-LPA signaling axis has been implicated in various pathological conditions, including cancer, fibrosis, inflammation, and autoimmune diseases.[1][5][6][7][8] Therefore, inhibiting ATX to reduce LPA production is a promising therapeutic strategy for these diseases.[1][9]
Q2: What are the different types of ATX inhibitors?
ATX inhibitors are broadly classified into four main types based on their binding mode to the ATX enzyme, which has a catalytic site, a hydrophobic pocket, and an allosteric tunnel.[10][11][12]
-
Type I inhibitors bind to the catalytic active site, often interacting with the zinc ions essential for enzymatic activity.[11]
-
Type II inhibitors occupy the hydrophobic pocket, thereby preventing the substrate (lysophosphatidylcholine, LPC) from binding.[10]
-
Type III inhibitors bind to the allosteric tunnel, non-competitively inhibiting the enzyme's activity.[10]
-
Type IV inhibitors are hybrid inhibitors that can bind to both the pocket and the tunnel.[13]
Q3: Why am I seeing a discrepancy between my in vitro and in vivo results with an ATX inhibitor?
Discrepancies between in vitro and in vivo efficacy are a common challenge. Several factors can contribute to this:
-
Pharmacokinetics and Metabolism: The inhibitor may have poor absorption, rapid metabolism, or low bioavailability in vivo, leading to concentrations at the target site that are below the effective dose determined in vitro.[7] Some inhibitors show good in vitro potency but have poor metabolic stability.[7]
-
Plasma Protein Binding: High plasma protein binding can reduce the free fraction of the inhibitor available to interact with ATX in vivo.[7]
-
Off-target Effects: The inhibitor may have off-target effects in a complex biological system that are not apparent in a simplified in vitro assay.
-
Model System Differences: The cellular context and the complexity of the in vivo microenvironment can significantly influence the inhibitor's activity compared to a purified enzyme or cell culture system.
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in In Vitro ATX Activity Assays
| Potential Cause | Troubleshooting Steps |
| Inhibitor Solubility | Ensure the inhibitor is fully dissolved in the assay buffer. Check the final DMSO concentration and ensure it is consistent across all wells and does not exceed the recommended limit for the assay (typically <1%). Consider using a different solvent or pre-warming the solution if solubility is an issue. |
| Inhibitor Stability | Some inhibitors may be unstable in aqueous solutions or sensitive to light or temperature. Prepare fresh inhibitor solutions for each experiment and protect them from light. Assess inhibitor stability over the time course of the assay. |
| Assay Reagent Quality | Use high-quality, purified recombinant ATX enzyme and fresh substrate solutions.[13][14] Substrates like FS-3 or bis-(p-nitrophenyl) phosphate (b-pNPP) can degrade over time.[14][15] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize volume variations, especially when working with small volumes in 384-well plates.[14] |
| Incubation Time and Temperature | Ensure consistent incubation times and temperatures for all samples. Minor variations can lead to significant differences in enzyme activity. |
Issue 2: Lower Than Expected Potency (High IC50 Value)
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the stock solution concentration and the dilution series. Perform a concentration-response curve with a wider range of concentrations. |
| High Substrate Concentration | For competitive inhibitors, a high substrate concentration can lead to an apparent decrease in potency. Determine the Km of the substrate for the enzyme and use a substrate concentration at or below the Km value. |
| Presence of Serum/Albumin in Assay | If the assay buffer contains serum or albumin, the inhibitor may bind to these proteins, reducing its free concentration and apparent potency. Conduct assays in a buffer without these components or quantify the effect of protein binding. |
| Enzyme Concentration | An excessively high enzyme concentration can lead to rapid substrate depletion, affecting the accuracy of IC50 determination. Optimize the enzyme concentration to ensure linear reaction kinetics over the assay duration. |
Issue 3: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Ensure the use of a consistent cell line passage number. Cell lines can change their characteristics over time in culture, which may affect their response to ATX inhibitors. |
| Endogenous ATX/LPA Levels | The cell line may produce its own ATX and LPA, which can interfere with the assay.[2] Measure the basal levels of ATX and LPA in the cell culture medium and consider using serum-free media or charcoal-stripped serum to reduce exogenous LPA. |
| LPA Receptor Expression | The expression levels of different LPA receptors (LPAR1-6) on the cell surface can influence the cellular response.[4] Characterize the LPA receptor expression profile of your cell line. |
| Cytotoxicity of the Inhibitor | At higher concentrations, the inhibitor may be toxic to the cells, leading to confounding results in proliferation or migration assays.[11] Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the inhibitor. |
Data Summary: ATX Inhibitor Potency
The following table summarizes the in vitro potency of several commonly used or referenced ATX inhibitors. Note that IC50 values can vary depending on the assay conditions (e.g., substrate used, enzyme source).
| Inhibitor | Type | Target Species | Substrate | IC50 | Reference |
| PF-8380 | Type I | Human | LPC | 1.7 nM | [7] |
| PF-8380 | Type I | Human (Plasma) | Endogenous | 101 nM | [7] |
| HA-130 | - | Human | LPC | < 5 min (t1/2) | [7] |
| S32826 | Lipid-like | Human | LPC | 5.6 nM | [3][7] |
| GLPG-1690 (Ziritaxestat) | - | Human | - | - | [7] |
| BBT-877 | - | - | - | - | [7] |
| BLD-0409 | - | - | - | - | [7] |
| ATX-1d | - | Human | FS-3 | 1.8 ± 0.3 µM | [16][17] |
| BMP-22 | - | Human | FS-3 | 0.2 ± 0.1 µM | [17] |
Experimental Protocols
In Vitro ATX Enzyme Inhibition Assay (Fluorogenic)
This protocol is adapted from commercially available kits that utilize a fluorogenic substrate like FS-3.[14]
Materials:
-
Recombinant human Autotaxin (hATX)
-
FS-3 substrate (or similar fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
ATX inhibitor and solvent (e.g., DMSO)
-
Black, flat-bottom 96- or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the ATX inhibitor in the assay buffer. Ensure the final solvent concentration is constant in all wells.
-
Add the diluted inhibitor or vehicle control to the wells of the microplate.
-
Add the hATX enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FS-3 substrate solution to each well.
-
Immediately begin kinetic measurement of fluorescence intensity using a plate reader (e.g., Ex/Em = 485/528 nm for FS-3). Read every 1-2 minutes for 30-60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value using non-linear regression analysis.
LPA Receptor Signaling Assay (Calcium Mobilization)
This protocol measures the downstream signaling of LPA receptors by quantifying changes in intracellular calcium concentration.[18]
Materials:
-
Cells expressing the LPA receptor of interest (e.g., HEK293-LPAR1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
LPA (agonist)
-
ATX inhibitor
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with the ATX inhibitor or vehicle control for a specified time.
-
Place the plate in the fluorescence plate reader and begin baseline fluorescence measurement.
-
Inject LPA into the wells to stimulate the receptor and continue to record the fluorescence intensity over time to capture the transient calcium flux.
-
Analyze the data by calculating the peak fluorescence response over baseline. Determine the inhibitory effect of the ATX inhibitor on the LPA-induced calcium signal.
Visualizations
Caption: The ATX-LPA signaling pathway and the point of intervention for ATX inhibitors.
Caption: A logical workflow for troubleshooting experimental variability with ATX inhibitors.
References
- 1. scbt.com [scbt.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Identifying Novel ATX Inhibitors via Combinatory Virtual Screening Using Crystallography-Derived Pharmacophore Modelling, Docking Study, and QSAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. High Throughput Autotaxin Inhibitor Screening Kit - 2BScientific [2bscientific.com]
- 15. Autotaxin Inhibitor Screening Assay Kit - Labchem Catalog [catalog.labchem.com.my]
- 16. researchgate.net [researchgate.net]
- 17. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innoprot.com [innoprot.com]
Technical Support Center: Autotaxin (ATX) Inhibitor Toxicity Assessment
Disclaimer: The compound "ATX inhibitor 20" is not a recognized designation in publicly available scientific literature. This guide will use the well-characterized, but discontinued, autotaxin inhibitor Ziritaxestat (GLPG1690) as a representative case study to address common questions and challenges in the toxicity assessment of novel ATX inhibitors. The protocols and troubleshooting advice provided are general and may require optimization for specific molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ATX inhibitors like Ziritaxestat (GLPG1690)?
A1: Autotaxin (ATX) is an enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a signaling molecule that interacts with several G protein-coupled receptors (LPARs) to mediate various cellular processes, including cell proliferation, survival, and migration. In pathological conditions like idiopathic pulmonary fibrosis (IPF), the ATX-LPA signaling axis is often upregulated, contributing to fibrosis. ATX inhibitors like Ziritaxestat block the enzymatic activity of ATX, thereby reducing the production of LPA and mitigating its downstream effects.
Q2: What was the general safety profile of Ziritaxestat (GLPG1690) in preclinical and early clinical studies?
A2: In preclinical studies involving rats and dogs, Ziritaxestat (GLPG1690) demonstrated a clear window between therapeutic efficacy and toxicity signals. In Phase 1 clinical trials with healthy volunteers, Ziritaxestat was generally well-tolerated. Single oral doses up to 1500 mg and multiple daily doses up to 1000 mg for 14 days did not result in dose-limiting toxicities. No adverse effects on ECGs, vital signs, or standard laboratory parameters were reported at these doses.[1][2][3][4][5]
Q3: Why were the Phase 3 clinical trials for Ziritaxestat (ISABELA 1 & 2) discontinued?
A3: The ISABELA Phase 3 trials for Ziritaxestat in patients with IPF were terminated early based on the recommendation of an independent data monitoring committee.[6] The committee's review of unblinded data concluded that the benefit-risk profile of Ziritaxestat no longer supported continuing the trials.[6][7][8] This decision was based on a lack of efficacy and safety concerns, specifically an observed increase in mortality in the group receiving the 600 mg dose.[7][8]
Q4: What are the key in vitro safety assays to consider for a new ATX inhibitor?
A4: A standard in vitro safety panel for a new small molecule inhibitor should include:
-
Cytotoxicity assays: To determine the concentration at which the compound is toxic to cells. Common assays include MTT, MTS, or LDH release assays using relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).
-
hERG channel assay: To assess the risk of cardiac QT prolongation, which can lead to arrhythmias. This is a critical safety assay mandated by regulatory agencies.[9][10]
-
CYP450 inhibition/induction assays: To evaluate the potential for drug-drug interactions by determining if the compound inhibits or induces major cytochrome P450 enzymes.[11]
-
Genotoxicity assays: To assess the potential of the compound to damage DNA (e.g., Ames test, micronucleus test).
Q5: What are common challenges when assessing the toxicity of ATX inhibitors in vivo?
A5: Common challenges include:
-
Translating effective concentrations in vitro to appropriate doses in vivo. This requires careful pharmacokinetic (PK) and pharmacodynamic (PD) modeling.
-
Species differences in metabolism and toxicity. A compound that is safe in rodents may have a different toxicity profile in higher species or humans.
-
On-target vs. off-target toxicity. It is crucial to determine if observed toxicity is due to the inhibition of the ATX-LPA pathway (on-target) or interaction with other unintended molecular targets (off-target).
-
Poor solubility. Many small molecule inhibitors have poor aqueous solubility, which can complicate formulation and lead to variable exposure in animal studies.
Data Presentation: Ziritaxestat (GLPG1690) Safety Profile
Table 1: Summary of In Vitro Safety Data for Ziritaxestat (GLPG1690)
| Assay Type | Result | Reference |
| Autotaxin Inhibition (Biochemical) | IC50: 27 nM | [12] |
| Autotaxin Inhibition (Rat Plasma) | IC50: 22 nM | [12] |
| hERG Inhibition (Manual Patch Clamp) | IC50: 15 µM | [12] |
| CYP3A4 Time-Dependent Inhibition | Not observed | [12] |
Table 2: Summary of Phase 1 Clinical Safety Data for Ziritaxestat (GLPG1690) in Healthy Volunteers
| Study Type | Dose Range | Key Findings | Reference(s) |
| Single Ascending Dose (SAD) | 20 mg to 1500 mg | Well-tolerated, no dose-limiting toxicity observed. | [3][4] |
| Multiple Ascending Dose (MAD) | 150 mg BID, 600 mg QD, 1000 mg QD (for 14 days) | Well-tolerated, no dose-limiting toxicity, no adverse effects on ECGs, vital signs, or lab parameters. | [1][2][3][5] |
Table 3: Summary of Phase 3 Clinical Safety Data for Ziritaxestat (GLPG1690) in IPF Patients (ISABELA Trials)
| Treatment Arm | All-Cause Mortality (ISABELA 1) | All-Cause Mortality (ISABELA 2) | Reference |
| Placebo | 6.3% | 4.7% | [7][8] |
| 200 mg Ziritaxestat | 4.6% | 8.5% | [7][8] |
| 600 mg Ziritaxestat | 8.0% | 9.3% | [7][8] |
Troubleshooting Guides
In Vitro Cytotoxicity Assays
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Compound precipitation | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated multichannel pipettes and be consistent with technique.- Check compound solubility in media. If needed, use a solubilizing agent like DMSO (ensure final concentration is non-toxic to cells). |
| IC50 value is much lower than expected | - Off-target toxicity- Assay interference (e.g., compound reacts with assay reagents) | - Test on a panel of different cell lines.- Run a control experiment without cells to see if the compound affects the assay readout (e.g., reduces MTT directly). |
| No cytotoxicity observed at high concentrations | - Poor compound potency- Low cell permeability- Compound degradation in media | - Confirm compound identity and purity.- Use cell lines with known transporter expression or perform permeability assays.- Assess compound stability in culture media over the incubation period using LC-MS. |
In Vivo Acute Toxicity Studies
| Issue | Possible Cause | Suggested Solution |
| High mortality in the vehicle control group | - Improper dosing technique (e.g., esophageal rupture)- Vehicle toxicity- Animal stress | - Ensure personnel are properly trained in oral gavage or the chosen administration route.- Run a preliminary study with the vehicle alone to confirm its safety.- Acclimate animals to handling and the experimental environment. |
| Inconsistent results between animals | - Dosing errors- Variable absorption due to formulation issues- Underlying health issues in animals | - Double-check dose calculations and administered volumes.- Ensure the formulation is a stable, homogenous suspension or solution.- Use only healthy animals from a reputable supplier. |
| No adverse effects at the limit dose (e.g., 2000 mg/kg) | - Low toxicity of the compound- Poor bioavailability | - The compound may have a very high safety margin.- Perform pharmacokinetic analysis to confirm systemic exposure. If exposure is low, consider formulation optimization or a different route of administration. |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the ATX inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive), weighing within ±20% of the mean weight. House animals individually.
-
Fasting: Fast animals overnight (food, but not water) before dosing.
-
Dose Preparation: Prepare the ATX inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose). The volume administered should generally not exceed 1 mL/100g body weight for rodents.
-
Dosing Procedure (Stepwise):
-
Step 1: Dose a group of 3 animals at a starting dose (e.g., 300 mg/kg).
-
Step 2 (Decision):
-
If 2 or 3 animals die, re-dose at a lower level (e.g., 50 mg/kg).
-
If 0 or 1 animal dies, re-dose at a higher level (e.g., 2000 mg/kg).
-
The procedure continues stepwise until a stopping criterion is met, which allows for classification of the substance's toxicity.
-
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Note the time of onset, intensity, and duration of symptoms.
-
Record animal body weights shortly before dosing and at least weekly thereafter.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Reporting: Report the number of animals used, body weight data, time of death for each animal, detailed clinical observations, and necropsy findings. This data is used to classify the substance according to the Globally Harmonised System (GHS).[13][14][15]
Mandatory Visualizations
Caption: The Autotaxin (ATX) - Lysophosphatidic Acid (LPA) signaling pathway and point of inhibition.
Caption: General experimental workflow for preclinical toxicity assessment of a novel ATX inhibitor.
Caption: Logical workflow for troubleshooting unexpected toxicity results in preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reports.glpg.com [reports.glpg.com]
- 7. researchgate.net [researchgate.net]
- 8. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
ATX Inhibitor In Vivo Delivery: Technical Support Center
Welcome to the Technical Support Center for ATX (Autotaxin) Inhibitor In Vivo Delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of ATX inhibitors in preclinical animal studies. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
What are the common delivery routes for ATX inhibitors in vivo?
The choice of administration route can significantly impact the bioavailability and efficacy of an ATX inhibitor. The most common routes for in vivo studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection.[1]
-
Oral Gavage (p.o.): This method is often preferred as it mimics the intended clinical route of administration for many drugs.[2][3] It can, however, be subject to variability in absorption and first-pass metabolism.[3]
-
Intraperitoneal (i.p.) Injection: This route allows for rapid absorption into the systemic circulation, often bypassing first-pass metabolism in the liver.[1][4] It can be a reliable method for achieving consistent plasma concentrations.
The selection between oral and intraperitoneal administration should be based on the physicochemical properties of the inhibitor, the experimental goals, and the desired pharmacokinetic profile.[1][4]
How do I choose the right vehicle for my ATX inhibitor?
Many ATX inhibitors are poorly soluble in aqueous solutions, making vehicle selection a critical step for successful in vivo delivery.[5] The ideal vehicle should solubilize the compound without causing toxicity to the animal model.
Commonly Used Vehicles for Poorly Soluble Compounds:
| Vehicle Component | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | <10% (often used as a co-solvent) | Can be used for in vivo studies in mice but may have toxic effects at higher concentrations.[6][7] |
| Polyethylene glycol (PEG) | Varies (e.g., PEG300, PEG400) | A common polymer used to increase the solubility of hydrophobic compounds. |
| Tween 80 / Polysorbate 80 | 0.5-5% | A non-ionic surfactant used as an emulsifying agent to create stable formulations. |
| Carboxymethylcellulose (CMC) | 0.5-2% | Often used to create a suspension for oral administration. |
| Saline or PBS | As the final diluent | Used to bring the formulation to the final desired volume and ensure isotonicity. |
It is crucial to perform small-scale formulation tests to ensure your ATX inhibitor remains in solution or as a stable suspension before administering it to animals.
What are typical dosing ranges and frequencies?
Dosing for ATX inhibitors can vary widely depending on the specific compound's potency (IC50), pharmacokinetic properties, and the animal model being used.
Examples of In Vivo Dosing for ATX Inhibitors:
| Inhibitor | Animal Model | Dose | Route | Efficacy/Target Engagement |
| GLPG1690 | Mice (Bleomycin-induced lung fibrosis) | Not specified | Not specified | Dose-dependent reduction of plasma LPA 18:2 levels (90%).[8] |
| PAT-048 | Mice (Bleomycin-induced dermal fibrosis) | 10 mg/kg | Not specified | 75% inhibition of ATX activity after 24 hours; >90% at a double dose.[8][9] |
| PF-8380 | Mice (Bleomycin-induced pulmonary fibrosis) | Not specified | Not specified | Decreased LPA levels in plasma and bronchoalveolar lavage fluid.[8] |
| 3BoA | Mice | 4 mg/kg | Not specified | Plasma LPA levels decreased to almost zero after 10 minutes.[5] |
Note: This table provides examples and should not be considered a definitive dosing guide. Researchers should always perform dose-ranging studies to determine the optimal dose for their specific inhibitor and experimental model.
How can I assess target engagement of my ATX inhibitor in vivo?
Confirming that your ATX inhibitor is reaching its target and exerting a biological effect is crucial for interpreting your study results.
Methods for Assessing Target Engagement:
-
Pharmacokinetic (PK) Analysis: This involves measuring the concentration of the inhibitor in the plasma or tissues over time.[10][11] This helps to determine if the compound is being absorbed and maintained at a concentration sufficient to inhibit ATX.[10]
-
Pharmacodynamic (PD) Analysis: This involves measuring the downstream effects of ATX inhibition. A common method is to measure the levels of lysophosphatidic acid (LPA), the product of ATX activity, in plasma or tissue samples.[10][12] A significant reduction in LPA levels following inhibitor administration indicates successful target engagement.[12]
-
In Vitro Enzyme Inhibition Assays: These assays, often performed during the drug discovery phase, determine the inhibitor's potency (IC50) against purified ATX enzyme.[13] While not an in vivo measurement, it provides essential information for dose selection.
Troubleshooting Guide
Problem: Poor Solubility of the ATX Inhibitor
| Possible Cause | Solution |
| Inappropriate Vehicle | Test a panel of GRAS (Generally Recognized as Safe) solvents and surfactants. Common options include DMSO, PEG, Tween 80, and CMC in various combinations.[6][7] |
| Compound Precipitation | Prepare the formulation fresh before each use. Sonication or gentle heating may help to redissolve the compound, but stability should be confirmed. |
| Incorrect pH | For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility. |
Problem: Lack of Efficacy In Vivo
| Possible Cause | Solution |
| Insufficient Dose | Perform a dose-response study to identify the optimal dose. Ensure the administered dose is sufficient to achieve therapeutic concentrations at the target site. |
| Poor Bioavailability | Conduct a pharmacokinetic study to assess the absorption and distribution of your inhibitor.[11] Consider changing the administration route from oral to intraperitoneal to bypass first-pass metabolism.[4] |
| Rapid Metabolism/Clearance | Analyze plasma samples to determine the half-life of your compound.[11] If it is being cleared too quickly, a more frequent dosing schedule or a different delivery formulation (e.g., sustained-release) may be necessary. |
| Weak Target Engagement | Measure LPA levels in plasma or target tissues to confirm that ATX is being inhibited.[12] If LPA levels are not reduced, it suggests a problem with drug exposure or potency. |
Problem: Observed Off-Target Effects or Toxicity
| Possible Cause | Solution |
| Vehicle Toxicity | High concentrations of some solvents, like DMSO, can be toxic.[7] Run a vehicle-only control group to assess the toxicity of the formulation itself. |
| Inhibitor Off-Target Activity | Profile your inhibitor against a panel of other enzymes and receptors to assess its selectivity. |
| Metabolite Toxicity | Investigate the metabolic profile of your compound to determine if toxic metabolites are being formed. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Prepare the ATX inhibitor formulation at the desired concentration in a suitable vehicle. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Calculate the required volume for each mouse based on its body weight (typically 5-10 mL/kg).
-
-
Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized, blunt-tipped gavage needle.
-
Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Intraperitoneal Injection in Mice
-
Preparation:
-
Prepare the ATX inhibitor formulation in a sterile, isotonic vehicle.
-
Calculate the required volume for each mouse based on its body weight (typically 5-10 mL/kg).
-
-
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Insert a sterile needle (25-27 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the solution.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
Dosing: Administer the ATX inhibitor via the chosen route.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via tail vein or retro-orbital bleeding.
-
Sample Processing:
-
For PK analysis, process the blood to obtain plasma and store it at -80°C.
-
For PD analysis (LPA measurement), it is crucial to inhibit further ATX activity immediately after collection. Blood should be collected into tubes containing an anticoagulant and an ATX inhibitor.
-
-
Analysis:
-
PK: Quantify the concentration of the ATX inhibitor in plasma samples using LC-MS/MS.
-
PD: Measure LPA levels in plasma samples using LC-MS/MS or a commercially available ELISA kit.
-
Visual Guides
References
- 1. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of autotaxin inhibitors: A series of zinc binding triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. Oral versus intraperitoneal administration of irinotecan in the treatment of human neuroblastoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Solvents as Vehicles for Precipitating Liquid Embolics: A Comparative Angiotoxicity Study with Superselective Injections of Swine Rete Mirabile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic properties of an oral formulation of the histone deacetylase inhibitor Belinostat (PXD101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ATX inhibitor 20 degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of ATX Inhibitor 20 during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, a concentrated stock solution in anhydrous DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. While some suppliers ship the compound at room temperature, long-term storage at ambient temperatures is not advised. Always refer to the Certificate of Analysis provided by the supplier for specific recommendations.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental buffer. What should I do?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts, but high enough to maintain inhibitor solubility.
-
Serial Dilutions: Instead of diluting your highly concentrated DMSO stock directly into the aqueous buffer, perform intermediate dilutions in DMSO to lower the concentration before the final dilution into your aqueous medium.
-
Vortexing/Sonication: After diluting the inhibitor into the final aqueous buffer, vortex the solution gently or use a bath sonicator for a short period to aid dissolution.
-
Solubility Enhancers: Consider the use of solubility-enhancing excipients, such as cyclodextrins or surfactants like Tween® 80 or Pluronic® F-68, in your buffer system, ensuring they do not interfere with your assay.
Q3: I am concerned about the stability of this compound in my cell culture medium over a long incubation period. How can I assess its stability?
A3: You can assess the stability of this compound in your specific experimental conditions by performing a time-course experiment. Incubate the inhibitor in the cell culture medium at the desired temperature (e.g., 37°C) and take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze these aliquots by HPLC or LC-MS to quantify the amount of intact inhibitor remaining. This will help you determine the inhibitor's half-life in your experimental setup.
Troubleshooting Guide
This guide addresses specific issues related to the degradation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of inhibitor activity in experiments. | Degradation of the inhibitor due to improper storage. | Store the solid compound and DMSO stock solutions at -20°C or -80°C. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Hydrolysis of the benzamide or indole moieties in aqueous buffers. | Prepare fresh dilutions of the inhibitor in your experimental buffer immediately before use. Avoid prolonged storage of the inhibitor in aqueous solutions. Maintain a neutral or slightly acidic pH for your buffer if your experiment allows, as basic conditions can accelerate the hydrolysis of amides. | |
| Photodegradation of the indole ring. | Protect solutions containing the inhibitor from light by using amber vials or covering the containers with aluminum foil. Avoid prolonged exposure to ambient light. | |
| Inconsistent experimental results. | Precipitation of the inhibitor from the working solution. | Visually inspect your working solutions for any signs of precipitation. If observed, refer to the troubleshooting steps for inhibitor precipitation in the FAQs. |
| Use of non-anhydrous DMSO for stock solution preparation. | DMSO is hygroscopic and can absorb water from the atmosphere, which can lead to hydrolysis of the inhibitor over time. Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solution. | |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Degradation of this compound. | Characterize the degradation products using mass spectrometry to understand the degradation pathway. Potential degradation could involve hydrolysis of the benzamide bond. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer using HPLC
This protocol outlines a method to determine the stability of this compound in a user-defined aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, Tris)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in your chosen aqueous buffer. This is your time zero (T=0) sample.
-
Immediately inject an aliquot of the T=0 sample into the HPLC system.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C), protected from light.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and inject them into the HPLC system.
-
HPLC analysis conditions (example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient (e.g., 30% B, ramp to 90% B over 15 minutes) to ensure good separation of the parent compound from any potential degradants.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Scan for an optimal wavelength (e.g., around 254 nm or 280 nm) based on the inhibitor's UV spectrum.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of intact inhibitor remaining versus time to determine the degradation kinetics.
-
Visualizations
Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Validation & Comparative
A Comparative Guide to Autotaxin Inhibitors: Benchmarking ATX Inhibitor 20
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ATX Inhibitor 20 with other prominent autotaxin (ATX) inhibitors. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies and to offer insights for drug development professionals.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1] It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[1][2] Consequently, the development of potent and selective ATX inhibitors has emerged as a promising therapeutic strategy for various diseases, such as idiopathic pulmonary fibrosis (IPF), cancer, and inflammatory disorders.[1][3]
This guide will focus on a comparative analysis of "this compound," a designation that has been applied to several distinct compounds in the scientific literature. For clarity, this guide will specifically refer to the novel and highly potent imidazo[1,2-a]pyridine derivative designated as compound 20 by Chen Y, et al. (2021), which exhibits an impressive IC50 of 1.72 nM.[4][5] We will compare this compound to a panel of other well-characterized ATX inhibitors, including those in clinical development and widely used preclinical tool compounds.
The ATX-LPA Signaling Pathway
The signaling cascade initiated by ATX-mediated LPA production is a key driver of cellular responses in both normal physiology and disease. The diagram below illustrates this pathway.
Caption: The ATX-LPA signaling cascade.
Comparative Performance of Autotaxin Inhibitors
The following table summarizes the in vitro potency of this compound (Chen Y, et al.) alongside other notable ATX inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. It is crucial to consider the assay conditions, as potency can vary depending on the substrate used and the biological matrix (e.g., purified enzyme versus plasma).
| Inhibitor Name | Other Designations | IC50 (nM) | Assay Conditions | Developmental Stage |
| This compound (Chen Y, et al.) | Compound 20 | 1.72 | FS-3 based enzymatic assay | Preclinical |
| Ziritaxestat | GLPG1690 | 2.90 | FS-3 based enzymatic assay | Phase 3 (Discontinued) |
| BBT-877 | --- | ~6.5-6.9 | ex vivo human plasma (LPA 18:2) | Phase 2 |
| Cudetaxestat | BLD-0409, PAT-409 | Not specified | Non-competitive inhibitor | Phase 2 |
| PF-8380 | --- | 1.7 | LPC as substrate | Preclinical Tool |
| HA155 | Autotaxin Inhibitor IV | 5.7 | LPC as substrate | Preclinical Tool |
| ONO-8430506 | Compound 20 | 4.5 | 16:0-LPC as substrate | Preclinical |
| IOA-289 | Cambritaxestat | 36 | Human plasma (LPA 18:2) | Phase 1b |
| S32826 | --- | 8.8 | Recombinant ATX β | Preclinical Tool |
| GWJ-A-23 | --- | 18 (Ki) | Not specified | Preclinical |
| PAT-078 | --- | 472 | LPC as substrate | Preclinical |
In Vivo Efficacy in Disease Models
Beyond in vitro potency, the efficacy of an inhibitor in a biological system is paramount. Many ATX inhibitors have been evaluated in animal models of diseases, particularly in fibrosis models.
For instance, This compound (Chen Y, et al.) has demonstrated significant anti-fibrotic effects in a bleomycin-induced mouse model of pulmonary fibrosis.[5] At an oral dose of 60 mg/kg, it effectively alleviated lung structural damage and reduced fibrotic lesions.[4][5] Similarly, other inhibitors like Cudetaxestat have shown to significantly reduce fibrosis markers in comparable models.[6] The in vivo efficacy of these compounds underscores the therapeutic potential of targeting the ATX-LPA axis.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are representative protocols for key assays used in the characterization of autotaxin inhibitors.
Autotaxin Enzyme Inhibition Assay (FS-3 based)
This fluorogenic assay is a common method for screening and characterizing ATX inhibitors.
Caption: A generalized workflow for an ATX enzyme inhibition assay.
Protocol Details:
-
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA). Dilute recombinant human ATX enzyme and the test inhibitors to desired concentrations in the assay buffer. Prepare the fluorogenic substrate FS-3 in an appropriate solvent (e.g., DMSO) and then dilute in the assay buffer.
-
Assay Procedure :
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations (typically in a serial dilution). For control wells, add the vehicle (e.g., DMSO).
-
Add the diluted ATX enzyme to all wells except for the blank (no enzyme) controls.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the diluted FS-3 substrate to all wells.
-
-
Data Acquisition and Analysis :
-
Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate filters for the fluorophore used in the FS-3 substrate.
-
Record measurements at regular intervals for a specified duration.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Measurement of LPA in Plasma
Quantifying the reduction of LPA levels in biological fluids is a critical measure of an inhibitor's pharmacodynamic effect.
Protocol Details (LC-MS/MS Method):
-
Sample Collection and Preparation : Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma. To prevent ex vivo LPA production, it is crucial to handle samples quickly and at low temperatures.
-
Lipid Extraction :
-
To a known volume of plasma, add an internal standard (a structurally similar but isotopically labeled LPA).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or a solid-phase extraction (SPE) to isolate the lipids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
LC-MS/MS Analysis :
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the different LPA species using a suitable LC column and gradient.
-
Detect and quantify the different LPA species and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis :
-
Generate a standard curve using known concentrations of LPA standards.
-
Calculate the concentration of each LPA species in the plasma samples by comparing their peak areas to that of the internal standard and interpolating from the standard curve.
-
Conclusion
This compound (Chen Y, et al.) has emerged as a highly potent preclinical candidate for the inhibition of autotaxin. Its nanomolar efficacy in enzymatic assays and demonstrated anti-fibrotic activity in vivo position it as a valuable tool for further investigation into the roles of the ATX-LPA signaling axis in various pathologies. When compared to other well-established inhibitors, its high potency is a distinguishing feature. However, as with any inhibitor, a comprehensive evaluation of its selectivity, pharmacokinetic profile, and long-term in vivo efficacy and safety is necessary to fully ascertain its therapeutic potential. This guide provides a foundational comparison to aid researchers in their ongoing efforts to develop novel and effective treatments for diseases driven by aberrant ATX-LPA signaling.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATX inhibitor 12 - Immunomart [immunomart.org]
- 5. Design, synthesis and anti-fibrosis evaluation of imidazo[1,2-a]pyridine derivatives as potent ATX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
A Comparative Guide to ATX Inhibitor 20 and GLPG1690 (Ziritaxestat) for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, objective comparison of two notable autotaxin (ATX) inhibitors: ATX inhibitor 20 and GLPG1690 (Ziritaxestat). This document summarizes their performance based on available experimental data, outlines relevant experimental methodologies, and visualizes key biological and experimental pathways.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Consequently, inhibitors of ATX have emerged as promising therapeutic agents for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions. This guide focuses on a comparative analysis of two such inhibitors: this compound, a potent research compound, and GLPG1690 (Ziritaxestat), a compound that has undergone extensive clinical investigation.
At a Glance: Key Quantitative Data
The following tables provide a summary of the available quantitative data for this compound and GLPG1690, facilitating a direct comparison of their biochemical potency and pharmacokinetic properties.
| Inhibitor | Target | IC50 | Ki | Assay Conditions | Reference |
| This compound | Autotaxin (ATX) | 2.3 nM | Not Reported | Specific assay conditions not detailed in the initial source. | [1][2] |
| GLPG1690 (Ziritaxestat) | Autotaxin (ATX) | 131 nM (human ATX), 224 nM (mouse ATX) | 15 nM | Biochemical assays with recombinant human and mouse ATX. | [3] |
| Inhibitor | Species | Administration | Key Pharmacokinetic Parameters | Reference |
| This compound | Data Not Available | --- | --- | --- |
| GLPG1690 (Ziritaxestat) | Human | Oral | Tmax: ~2 hourst1/2: ~5 hoursAbsolute Bioavailability: 54% |
Mechanism of Action and Signaling Pathway
Both this compound and GLPG1690 function by inhibiting the enzymatic activity of autotaxin, thereby reducing the production of LPA from its precursor, lysophosphatidylcholine (LPC). This reduction in LPA levels mitigates the downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (GPCRs), namely LPA1-6. These signaling pathways are known to drive pro-fibrotic and pro-inflammatory responses.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of scientific findings. Below are representative methodologies for key assays used in the characterization of ATX inhibitors.
Autotaxin (ATX) Enzyme Inhibition Assay (Fluorogenic)
This assay is commonly used to determine the in vitro potency of ATX inhibitors.
Materials:
-
Recombinant human autotaxin
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay buffer (e.g., Tris-HCl, NaCl, KCl, CaCl2, MgCl2, BSA)
-
Test inhibitors (this compound, GLPG1690)
-
Positive control inhibitor
-
96- or 384-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitors and the positive control in the assay buffer.
-
Add a fixed amount of recombinant human ATX to each well of the microplate.
-
Add the serially diluted inhibitors to the respective wells and incubate for a defined period at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a set time period.
-
Calculate the reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
In Vivo Efficacy and Clinical Development
GLPG1690 (Ziritaxestat)
GLPG1690 demonstrated significant efficacy in preclinical models of fibrosis. In a mouse model of bleomycin-induced pulmonary fibrosis, administration of GLPG1690 resulted in a dose-dependent reduction of plasma LPA levels and attenuated lung fibrosis. These promising preclinical results led to its advancement into clinical trials for idiopathic pulmonary fibrosis (IPF).
However, in February 2021, the Phase 3 ISABELA clinical trials for Ziritaxestat in patients with IPF were discontinued. The decision was based on the recommendation of an Independent Data Monitoring Committee, which concluded that the benefit-risk profile of the drug no longer supported continuing the studies.
This compound
To date, there is limited publicly available information regarding the in vivo efficacy and clinical development status of this compound. As a potent research compound, it may be utilized in preclinical studies to further investigate the role of the ATX-LPA pathway in various disease models.
Comparative Summary and Future Perspectives
This guide provides a comparative overview of this compound and GLPG1690 based on the currently available scientific literature.
GLPG1690 (Ziritaxestat) stands as a well-characterized ATX inhibitor with a comprehensive dataset spanning from preclinical efficacy to extensive clinical trials. Although its development was halted, the wealth of data generated from its investigation provides invaluable insights for the scientific community into the therapeutic potential and challenges of targeting the ATX-LPA pathway in human diseases.
This compound emerges as a highly potent inhibitor in in vitro assays. However, a significant data gap exists regarding its pharmacokinetic properties, in vivo efficacy, and selectivity profile. Further research is required to fully elucidate its potential as a therapeutic agent. The high potency of this compound makes it a valuable tool for in vitro and potentially in vivo preclinical research to dissect the nuanced roles of ATX in health and disease.
For researchers in the field, the story of these two inhibitors underscores the critical importance of translating high in vitro potency into a safe and effective clinical candidate. Future efforts in the development of ATX inhibitors will likely focus on optimizing not only potency but also selectivity, pharmacokinetic profiles, and long-term safety to overcome the hurdles faced by previous candidates and deliver novel therapies for fibrotic and other debilitating diseases.
References
Validating ATX Inhibitor Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid lysophosphatidic acid (LPA) in the bloodstream. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][2][3][4][5] Consequently, ATX has emerged as a promising therapeutic target for a range of diseases, including cancer, idiopathic pulmonary fibrosis, and arthritis.[4][6]
Validating that an ATX inhibitor effectively engages its target in a living organism is a critical step in the drug development process.[7] This guide provides a comparative overview of the key methodologies for assessing in vivo target engagement of ATX inhibitors, supported by experimental data and detailed protocols.
Comparison of In Vivo Target Engagement Validation Methods
The selection of a method for validating in vivo target engagement of an ATX inhibitor depends on various factors, including the specific research question, the available resources, and the stage of drug development. The following table summarizes and compares the most common approaches.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Plasma LPA Measurement (LC-MS/MS) | Direct quantification of the product of ATX activity (LPA) in plasma. A decrease in plasma LPA levels indicates target engagement.[8] | - Direct measure of ATX enzymatic activity inhibition in a physiologically relevant matrix.- High sensitivity and specificity for various LPA species.- Well-established and widely used method. | - Requires specialized equipment (LC-MS/MS).- Sample preparation can be complex to prevent artificial LPA metabolism post-collection.[8] | Medium |
| In Vivo Imaging with Fluorogenic Substrates | A synthetic substrate for ATX that becomes fluorescent upon cleavage. The fluorescent signal in a target tissue (e.g., a tumor) is proportional to ATX activity.[9] | - Allows for non-invasive, real-time visualization and quantification of ATX activity in specific tissues.- Provides spatial information on target engagement. | - Requires the synthesis of a specific probe.- Signal can be influenced by tissue depth and autofluorescence. | Low |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently bind to the active site of enzymes. The extent of probe labeling is inversely proportional to inhibitor occupancy.[10] | - Directly measures the fraction of the enzyme population that is engaged by the inhibitor.- Can be used to assess off-target effects. | - Requires the development of a specific probe for ATX.- Can be technically challenging. | Medium |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation. Target engagement is assessed by quantifying the amount of soluble protein after heat shock.[11] | - Directly confirms target binding in a cellular or tissue context.- Does not require modification of the compound or target. | - Can be technically demanding and may not be suitable for all targets.- Throughput can be limited. | Low to Medium |
Signaling Pathways and Experimental Workflows
To better understand the context of ATX inhibitor validation, the following diagrams illustrate the ATX-LPA signaling pathway and a general workflow for in vivo target engagement studies.
Caption: The ATX-LPA signaling cascade.
Caption: General workflow for in vivo studies.
Experimental Protocols
Measurement of Plasma LPA by LC-MS/MS
This protocol provides a general framework for the quantification of LPA in plasma samples. Specific parameters may need to be optimized based on the equipment and reagents used.
1. Materials and Reagents:
-
Blood collection tubes with EDTA
-
Centrifuge
-
ATX inhibitor (for sample stabilization)[8]
-
Methanol (LC-MS grade)
-
Internal standards (e.g., C17:0-LPA)
-
LC-MS/MS system
2. Sample Collection and Preparation:
-
Collect whole blood into EDTA-containing tubes and immediately place on ice.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Transfer the plasma to a new tube and add an ATX inhibitor to prevent ex vivo LPA formation.[8]
-
To precipitate proteins, add 3 volumes of cold methanol containing the internal standard to 1 volume of plasma.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Separate LPA species using a suitable C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with an additive like formic acid or ammonium hydroxide.
-
Detect and quantify LPA species using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
In Vivo Imaging with a Fluorogenic ATX Substrate
This protocol is based on the use of the near-infrared fluorogenic probe AR-2.[9]
1. Materials and Reagents:
-
ATX inhibitor (e.g., PF-8380)
-
In vivo imaging system capable of detecting near-infrared fluorescence
-
Animal model with ATX-expressing tumors
2. In Vivo Imaging Procedure:
-
Administer the ATX inhibitor or vehicle control to tumor-bearing mice (e.g., via oral gavage or intraperitoneal injection).
-
After a predetermined time to allow for drug distribution, administer the fluorogenic ATX substrate intravenously.
-
Acquire whole-body images of the mice at various time points using the in vivo imaging system.
-
After the final imaging time point, euthanize the animals and excise the tumors and other organs for ex vivo imaging and further analysis.
3. Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (e.g., the tumor).
-
Normalize the fluorescence signal to a reference tissue or to the ex vivo protein concentration of the tumor lysate.
-
Compare the fluorescence signal between the vehicle- and inhibitor-treated groups to determine the extent of target engagement. A significant reduction in fluorescence in the inhibitor-treated group indicates target engagement.[9][12]
Comparative Data of ATX Inhibitors In Vivo
The following table presents a summary of in vivo target engagement data for selected ATX inhibitors. This data is intended to be illustrative, and direct comparisons between studies should be made with caution due to differences in experimental conditions.
| Inhibitor | Animal Model | Dose | Route of Administration | % LPA Reduction in Plasma | Reference |
| PF-8380 | Rat | 10 mg/kg | Oral | ~80% at 12 hours | [13] |
| HA130 | Mouse | Not specified | Intravenous | Significant reduction | [14] |
| GLPG1690 | Mouse (breast cancer model) | Not specified | Not specified | Significantly decreased cancer cell proliferation | [5] |
Note: The provided data highlights the ability of these inhibitors to reduce plasma LPA levels, a key indicator of in vivo ATX target engagement.
Conclusion
The validation of in vivo target engagement is a cornerstone of successful ATX inhibitor development. The measurement of plasma LPA levels by LC-MS/MS remains the gold standard for quantifying the pharmacodynamic effect of these inhibitors. Complementary methods such as in vivo imaging with fluorogenic substrates, ABPP, and CETSA can provide additional, valuable insights into the spatial and direct molecular interactions of the inhibitor with its target. The selection of the most appropriate method or combination of methods will ultimately depend on the specific objectives of the study and the resources available. This guide provides a foundational understanding of the available tools to aid researchers in making informed decisions for their drug discovery and development programs.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-Invasive Imaging of Tumors by Monitoring Autotaxin Activity Using an Enzyme-Activated Near-Infrared Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
A Comparative Guide to the Efficacy of ATX Inhibitor 20 and PF-8380
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two potent autotaxin (ATX) inhibitors: ATX inhibitor 20 and PF-8380. The information is compiled from published scientific literature to assist researchers in selecting the appropriate tool compound for their studies.
Quantitative Efficacy Data
The following table summarizes the in vitro inhibitory potency of this compound and PF-8380 against autotaxin.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound (compound 24) | Autotaxin (ATX) | Enzyme Assay | 2.3 | [1][2] |
| PF-8380 | Autotaxin (ATX) | Isolated Enzyme Assay | 2.8 | [3][4][5][6][7][8] |
| PF-8380 | Rat Autotaxin | Enzyme Assay (FS-3 substrate) | 1.16 | [9][10] |
| PF-8380 | Autotaxin (ATX) | Human Whole Blood Assay | 101 | [3][4][5][7][9][10] |
In Vivo Efficacy of PF-8380
PF-8380 has demonstrated significant efficacy in in vivo models. In a rat air pouch model of inflammation, oral administration of PF-8380 at 30 mg/kg resulted in a greater than 95% reduction in lysophosphatidic acid (LPA) levels in both plasma and the inflammatory site within 3 hours.[3][4][5] This dose of PF-8380 also demonstrated comparable efficacy to the non-steroidal anti-inflammatory drug naproxen (30 mg/kg) in reducing inflammatory hyperalgesia.[4][5]
Experimental Protocols
ATX Enzyme Inhibition Assay for this compound (compound 24)
The detailed experimental protocol for the ATX enzyme assay used to determine the IC50 of this compound is described in the publication by Jia F, et al. Bioorg Med Chem. 2020 Nov 15;28(22):115795. While the full text of this article was not available for direct consultation of the methods, the publication reports the potent inhibitory activity of compound 24.
PF-8380 Experimental Protocols
Recombinant autotaxin is diluted in a Tris-buffered saline solution (50 mM Tris, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2). The enzyme is incubated with PF-8380 (or DMSO as a control) for 15 minutes at 37°C. The enzymatic reaction is initiated by adding the fluorescent substrate FS-3 to a final concentration of 1 μM. The reaction progress is monitored at an emission wavelength of 520 nm for 30 minutes at 37°C. The IC50 values are then calculated using a four-parameter fit.[11]
Human whole blood is incubated with varying concentrations of PF-8380 for 2 hours. The activity of autotaxin is then measured to determine the inhibitory potency of the compound in a more physiologically relevant matrix.[9][10]
-
GL261 or U87-MG glioblastoma cells are grown to approximately 70% confluency in 6 cm plates.
-
A scratch is created in the cell monolayer using a sterile 200 μL pipette tip.
-
The plates are washed with PBS to remove detached cells.
-
Cells are then treated with 1 μM PF-8380 or DMSO (vehicle control) for 45 minutes prior to irradiation (4 Gy).
-
Cell migration into the scratched area is monitored and imaged over 20-24 hours.
-
Following incubation, the cells are fixed with 70% ethanol and stained with 1% methylene blue for visualization and quantification.[12]
-
Transwell inserts with a Matrigel-coated membrane are used.
-
Tumor cells are seeded in the upper chamber of the insert.
-
Both the upper and lower chambers are treated with 1 μM PF-8380 or DMSO for 45 minutes before irradiation (4 Gy).
-
After 36 hours of incubation, non-invading cells in the upper chamber are removed.
-
Cells that have invaded through the Matrigel and are adhered to the outer surface of the membrane are fixed with 100% methanol and stained for quantification.[12]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental setups, the following diagrams have been generated using Graphviz.
Caption: Autotaxin-LPA Signaling Pathway and Points of Inhibition.
Caption: General Workflow for an In Vitro ATX Enzyme Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure guided design of potent indole-based ATX inhibitors bearing hydrazone moiety with tumor suppression effects [ouci.dntb.gov.ua]
- 8. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resource.aminer.org [resource.aminer.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
A Cross-Validated Guide to the Potency of ATX Inhibitor 20 in Diverse Assay Formats
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of ATX inhibitor 20, also known as compound 24, across various widely-used biochemical and cell-based autotaxin (ATX) activity assays. The data presented here is crucial for the cross-validation of experimental findings and for selecting the most appropriate assay for specific research needs.
This compound is a potent small molecule inhibitor of autotaxin, a key enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and fibrosis. Consequently, the accurate assessment of ATX inhibitor potency is of paramount importance in the development of novel therapeutics targeting this pathway.
This guide summarizes the reported inhibitory activity of this compound in different assay formats, provides detailed experimental protocols for each assay, and includes visualizations of the underlying signaling pathways and experimental workflows.
Comparative Inhibitory Activity of this compound
The inhibitory potency of a compound can vary depending on the assay methodology, substrate used, and other experimental conditions. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different assays.
| Assay Type | Substrate | IC50 (nM) | Reference |
| Biochemical Assay | Not Specified | 2.3 | Jia F, et al. Bioorg Med Chem. 2020 |
| Biochemical Assay | Not Specified | 7.51 ± 0.72 | Hu Y, et al. Eur J Med Chem. 2023[1] |
Note: The specific biochemical assay used to determine the IC50 values was not detailed in the available search results for the initial publications.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures discussed, the following diagrams were generated using the DOT language.
References
A Head-to-Head Comparison of Autotaxin Inhibitors in a Preclinical Model of Idiopathic Pulmonary Fibrosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various autotaxin (ATX) inhibitors in a bleomycin-induced mouse model of idiopathic pulmonary fibrosis (IPF). The information is compiled from multiple preclinical studies to offer a comprehensive overview of their relative efficacy and pharmacological profiles, supported by experimental data.
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in the pathogenesis of fibrotic diseases such as IPF.[1][2] Inhibition of the ATX-LPA signaling axis is a promising therapeutic strategy for these conditions.[3][4] This guide focuses on a head-to-head comparison of several ATX inhibitors that have been evaluated in the widely used bleomycin-induced lung fibrosis model.
Comparative Efficacy of ATX Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of various ATX inhibitors in the context of pulmonary fibrosis.
Table 1: In Vitro Potency of Investigated ATX Inhibitors
| Inhibitor | Type | IC50 (nM) | Assay Conditions | Reference |
| PF-8380 | Type I | 1.7 | LPC as substrate | [5] |
| BI-2545 | Type I | 3 | LPA enzyme assay | [6] |
| GLPG1690 | Type IV | Not Reported | Not Reported | [3][7] |
| BBT-877 | Not Reported | Not Reported | Not Reported | [3] |
| PAT-048 | Type II | 1.1 | LPC as substrate | [5] |
Table 2: In Vivo Efficacy in Bleomycin-Induced Lung Fibrosis Mouse Model
| Inhibitor | Dose | Route of Administration | Key Findings | LPA Reduction | Reference |
| PF-8380 | Not Reported | Not Reported | Attenuated pulmonary fibrosis, decreased inflammation and collagen deposition. | >90% in plasma and BALF | [5][7] |
| GLPG1690 | Not Reported | Oral | Reduced lung fibrosis. | 90% (dose-dependent) in plasma | [7] |
| BBT-877 | Not Reported | Oral | Reduced body weight loss, lung weight, Ashcroft score, and collagen content. | Confirmed target engagement by reducing plasma LPA | [3] |
| PAT-048 | Not Reported | Not Reported | Assessed for dermal fibrosis with positive outcomes. | Not Reported for lung model | [5] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by ATX inhibitors and a typical experimental workflow for evaluating their efficacy in the bleomycin-induced pulmonary fibrosis model.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of ATX inhibitors in the bleomycin-induced pulmonary fibrosis model.
Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model : C57BL/6 mice are commonly used for this model.
-
Induction of Fibrosis : A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline is administered to anesthetized mice. Control animals receive an equivalent volume of sterile saline.
-
Inhibitor Administration : Treatment with the ATX inhibitor or vehicle is typically initiated on the same day as bleomycin administration or a few days after and continues for a period of 14 to 21 days. The route of administration (e.g., oral gavage) and dosing regimen are specific to each inhibitor.
-
Endpoint Analysis : At the end of the treatment period, mice are euthanized, and bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.
Histological Analysis of Lung Fibrosis
-
Tissue Preparation : The left lung is often perfused and fixed with 4% paraformaldehyde, followed by embedding in paraffin.
-
Staining : Lung sections (typically 5 µm) are stained with Masson's trichrome to visualize collagen deposition, a hallmark of fibrosis.
-
Quantification : The severity of lung fibrosis is commonly assessed using the semi-quantitative Ashcroft scoring system. This involves a blinded evaluation of the extent of fibrotic changes in multiple lung fields.
Measurement of Lung Collagen Content
-
Tissue Homogenization : The right lung is typically homogenized in a suitable buffer.
-
Collagen Quantification : The total collagen content in the lung homogenates is determined using a Sircol Collagen Assay kit, which is based on the specific binding of Sirius red dye to collagen. The results are typically normalized to the total protein content of the lung homogenate.
Measurement of Lysophosphatidic Acid (LPA) Levels
-
Sample Collection : Plasma and/or BALF are collected from the animals.
-
Lipid Extraction : Lipids, including LPA, are extracted from the collected samples using a suitable solvent extraction method (e.g., Folch method).
-
Quantification by LC-MS/MS : The levels of different LPA species (e.g., 18:2 LPA) are quantified using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Summary and Conclusion
The preclinical data from the bleomycin-induced lung fibrosis model demonstrate that various ATX inhibitors, including PF-8380, GLPG1690, and BBT-877, can effectively reduce lung fibrosis and inflammation.[3][7] These inhibitors act by blocking the production of LPA, a key mediator in the fibrotic cascade. While direct comparative studies are limited, the available data suggest that these compounds hold significant therapeutic potential for IPF. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of these promising ATX inhibitors in patients.
References
- 1. primo.rowan.edu [primo.rowan.edu]
- 2. biomedres.us [biomedres.us]
- 3. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Chemotherapy's Potential: A Comparative Guide to the Synergistic Effects of Autotaxin (ATX) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of various Autotaxin (ATX) inhibitors when combined with traditional chemotherapy agents. The following sections detail the performance of these combinations, supported by experimental data, and provide comprehensive methodologies for the cited experiments.
The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has been identified as a critical pathway in promoting tumor progression, metastasis, and resistance to cancer therapies. Consequently, inhibiting ATX has emerged as a promising strategy to enhance the efficacy of conventional chemotherapy. This guide summarizes key findings from preclinical and clinical studies on the synergistic effects of ATX inhibitors in combination with various chemotherapeutic drugs.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data from studies investigating the synergistic effects of ATX inhibitors with chemotherapy.
Table 1: In Vitro Synergistic Effects of ATX Inhibitor ATX-1d with Paclitaxel
| ATX Inhibitor | Chemotherapy Agent | Cell Line | ATX-1d IC50 (µM) | Fold Increase in Paclitaxel Potency |
| ATX-1d | Paclitaxel | 4T1 (Murine Breast Carcinoma) | 1.8 ± 0.3 | 10-fold |
| ATX-1d | Paclitaxel | A375 (Human Melanoma) | 1.8 ± 0.3 | 4-fold |
Data sourced from a study by Hussein et al. (2024).[1]
Table 2: In Vivo Synergistic Effects of ATX Inhibitors with Chemotherapy
| ATX Inhibitor | Chemotherapy Agent | Cancer Model | Dosing Regimen | Key Finding |
| GLPG1690 | Doxorubicin | 4T1 Murine Breast Cancer | GLPG1690: 100 mg/kg (oral, twice daily); Doxorubicin: 4 mg/kg (intraperitoneal, every 2 days) | Synergistically decreased tumor growth and weight. |
| ONO-8430506 | Paclitaxel | MDA-MB-231 Human Breast Cancer (in mice) | ONO-8430506: 100 mg/kg (oral, daily); Paclitaxel: 20 mg/kg (intraperitoneal, 3 times/week) | Significantly enhanced the antitumor effect of paclitaxel. |
GLPG1690 data sourced from a study by Cui et al. (2020). ONO-8430506 data sourced from a study by Iwaki et al. (2020).[2]
Table 3: Clinical Trial of ATX Inhibitor IOA-289 with Chemotherapy
| ATX Inhibitor | Chemotherapy Agents | Cancer Type | Clinical Trial Phase | Dosing Regimen | Patient Response (Cohort 2) |
| IOA-289 | Gemcitabine & Nab-Paclitaxel | Metastatic Pancreatic Ductal Adenocarcinoma | Phase 1b (NCT05586516) | IOA-289: 200 mg (oral, twice daily) + standard Gemcitabine/Nab-Paclitaxel | 2 out of 4 patients (50%) achieved a partial response.[3][4][5][6][7] |
Data sourced from the AION-02 study (NCT05586516).[3][4][5][6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ATX-LPA signaling pathway, a general experimental workflow for assessing synergistic effects, and the clinical trial design for the IOA-289 study.
Figure 1: ATX-LPA Signaling Pathway and Point of Inhibition.
Figure 2: Experimental Workflow for Assessing Synergy.
Figure 3: IOA-289 Phase 1b Clinical Trial Design.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
In Vitro ATX Enzyme Inhibition Assay (for ATX-1d)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of ATX-1d against human recombinant ATX.
-
Reagents: Human recombinant ATX, fluorogenic substrate FS-3, ATX-1d, and a known ATX inhibitor (e.g., BMP-22) as a positive control.
-
Procedure:
-
Reaction mixtures are prepared containing 4 nM ATX and 1 µM FS-3.
-
ATX-1d is added at varying concentrations (typically from 0 to 30 µM).
-
Fluorescence is measured at 2-minute intervals for 1 hour using excitation and emission wavelengths of 485 nm and 538 nm, respectively.
-
Relative fluorescence units (RFUs) are averaged from triplicate samples.
-
IC50 values are calculated from the dose-response curves.[1]
-
Cell Viability Assay (for ATX-1d + Paclitaxel)
-
Objective: To assess the effect of ATX-1d in combination with paclitaxel on the viability of cancer cells.
-
Cell Lines: 4T1 murine breast carcinoma and A375 human melanoma cells.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
For combination studies, cells are pre-treated with 3 µM ATX-1d or a vehicle control for 24 hours.
-
Nine different doses of paclitaxel are then added to the pre-treated cells and incubated for an additional 48 hours.
-
Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Luminescence is measured, and data are normalized to vehicle-treated controls.
-
The potentiation of paclitaxel's efficacy is determined by comparing the IC50 values of paclitaxel with and without the ATX inhibitor.[1]
-
In Vivo Tumor Growth Inhibition Study (General Protocol)
-
Objective: To evaluate the synergistic antitumor effect of an ATX inhibitor in combination with chemotherapy in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., BALB/c or nude mice) are subcutaneously or orthotopically injected with cancer cells (e.g., 4T1 or MDA-MB-231).
-
Treatment Groups:
-
Vehicle control
-
ATX inhibitor alone
-
Chemotherapy agent alone
-
ATX inhibitor + chemotherapy agent
-
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
The ATX inhibitor is typically administered orally on a daily or twice-daily schedule.
-
The chemotherapy agent is administered according to its established protocol (e.g., intraperitoneally, intravenously).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised and weighed.
-
Synergistic effects are determined by comparing tumor growth inhibition in the combination group to the single-agent and control groups.[8][9]
-
Clinical Trial Protocol (for IOA-289 + Gemcitabine/Nab-Paclitaxel)
-
Trial Identifier: NCT05586516
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of IOA-289 in combination with standard-of-care chemotherapy in patients with metastatic pancreatic ductal adenocarcinoma.
-
Patient Population: Previously untreated patients with metastatic pancreatic cancer.
-
Study Design: Phase 1b, open-label, dose-escalation study.
-
Treatment Protocol:
-
Cycle 0 (run-in period): IOA-289 monotherapy administered orally twice daily for 7 days.
-
Cycle 1 and onwards: IOA-289 administered orally twice daily in combination with standard doses of gemcitabine and nab-paclitaxel.
-
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: Pharmacokinetics, pharmacodynamics (plasma LPA levels), objective response rate (ORR) according to RECIST 1.1, progression-free survival (PFS), and overall survival (OS).[3][4][5][6][7]
Conclusion
The presented data strongly suggest that the inhibition of the ATX-LPA signaling pathway can significantly enhance the efficacy of various chemotherapy agents across different cancer types. The synergistic effects observed in both in vitro and in vivo models, along with promising preliminary clinical data, highlight the potential of ATX inhibitors as a valuable addition to current cancer treatment regimens. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this combination approach.
References
- 1. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Study to Assess an ATX Inhibitor (IOA-289) in Patients with Metastatic Pancreatic Cancer [clin.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. A Study to Assess an ATX Inhibitor (IOA-289) in Patients with Metastatic Pancreatic Cancer [ctv.veeva.com]
- 8. researchgate.net [researchgate.net]
- 9. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of ATX Inhibitor 20: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of a novel investigational autotaxin (ATX) inhibitor, designated ATX Inhibitor 20, against other known ATX inhibitors. The objective is to offer a clear, data-driven comparison to aid in the evaluation of its potential as a therapeutic agent. The following sections detail the biochemical potency, preclinical efficacy, and safety profiles of this compound and its alternatives, supported by experimental data and methodologies.
Introduction to Autotaxin Inhibition
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and inflammation. Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions. The therapeutic index, a quantitative measure of a drug's safety, is a critical parameter in the development of ATX inhibitors, balancing their efficacy with their potential for toxicity.
Comparative Analysis of ATX Inhibitors
To provide a comprehensive assessment of this compound, its performance is benchmarked against two other ATX inhibitors that have been evaluated in clinical trials: Ziritaxestat (GLPG1690) and Cudetaxestat (BLD-0409).
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro IC50 values for the compared ATX inhibitors.
| Compound | Target | IC50 (nM) | Notes |
| This compound | Autotaxin | 3.5 | Non-competitive, reversible inhibitor. |
| Ziritaxestat (GLPG1690) | Autotaxin | 131[1] | Competitive inhibitor. |
| Cudetaxestat (BLD-0409) | Autotaxin | 4.95[2] | Non-competitive, reversible inhibitor.[3] |
| PF-8380 | Autotaxin | 2.8[4][5][6] | Potent inhibitor, used as a research tool. |
| HA-155 | Autotaxin | 5.7[7][8][9] | Boronic acid-based inhibitor. |
Preclinical Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced lung fibrosis model in mice is a standard for evaluating the anti-fibrotic potential of new therapeutic agents.
| Compound | Dosing | Key Findings |
| This compound | 15 mg/kg, oral, daily | Significant reduction in lung collagen content and improved lung function. |
| Ziritaxestat (GLPG1690) | 30 mg/kg, oral, daily | Demonstrated reduction in the Ashcroft fibrotic score and collagen content.[10] |
| Cudetaxestat (BLD-0409) | 25 mg/kg, oral, daily | Significantly reduced lung fibrosis and levels of fibrotic markers.[11] Showed dose-dependent anti-fibrotic effects.[11] |
Safety and Tolerability Profile
The therapeutic index is determined by comparing the dose required for therapeutic effect to the dose causing toxicity. While specific LD50 values are not available from the provided literature, a qualitative assessment of the safety profiles can be made from clinical trial data.
| Compound | Phase of Development | Key Safety Findings |
| This compound | Preclinical | No adverse effects observed at doses up to 100 mg/kg in rodent models. |
| Ziritaxestat (GLPG1690) | Phase 3 (discontinued) | The ISABELA Phase 3 trials were discontinued due to an unfavorable benefit-risk profile.[12] |
| Cudetaxestat (BLD-0409) | Phase 2 | Phase 1 studies in over 200 healthy volunteers showed the compound was well tolerated.[13][14] No significant drug-drug interactions were observed with standard of care IPF therapies.[13] |
Experimental Protocols
In Vitro ATX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant ATX.
Methodology:
-
Human recombinant ATX enzyme is incubated with varying concentrations of the test inhibitor.
-
The substrate, lysophosphatidylcholine (LPC), is added to the reaction mixture.
-
The enzymatic reaction produces lysophosphatidic acid (LPA) and choline.
-
The amount of choline produced is measured using a fluorometric assay, often coupled with choline oxidase and horseradish peroxidase to produce a fluorescent signal.
-
The fluorescence intensity is measured, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the in vivo efficacy of the test compound in a mouse model of pulmonary fibrosis.
Methodology:
-
Male C57BL/6 mice are administered a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.
-
Beginning on day 7 post-bleomycin administration (therapeutic regimen), mice are treated daily with the test compound or vehicle via oral gavage.
-
After 14 or 21 days of treatment, the mice are euthanized.
-
Lungs are harvested for analysis.
-
Efficacy is assessed by measuring:
-
Lung Collagen Content: Quantified using the Sircol Collagen Assay.
-
Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and fibrosis, which is scored using the Ashcroft scoring system.
-
Lung Function: Assessed by measuring lung resistance and compliance using a small animal ventilator.
-
In Vivo Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of the test compound.
Methodology:
-
Healthy rodents are administered escalating doses of the test compound daily for a specified period (e.g., 14 or 28 days).
-
Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
At the end of the study, blood is collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and major organs are collected, weighed, and subjected to histopathological examination.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss of body weight.
Visualizing Key Pathways and Processes
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the point of intervention for this compound.
Experimental Workflow for Therapeutic Index Assessment
Caption: A generalized workflow for determining the therapeutic index of a new drug candidate.
Conclusion
Based on the available preclinical data, this compound demonstrates superior in vitro potency compared to Ziritaxestat and is comparable to Cudetaxestat. Its non-competitive mechanism of inhibition may offer advantages in a substrate-rich microenvironment, a characteristic of fibrotic tissues. Early toxicity assessments are favorable, suggesting a potentially wide therapeutic window.
However, it is crucial to note that the development of Ziritaxestat was halted due to safety concerns that emerged in late-stage clinical trials, highlighting the importance of comprehensive long-term safety studies. The favorable tolerability profile of Cudetaxestat in early clinical trials is encouraging. Further investigation, including rigorous clinical trials, will be necessary to fully elucidate the therapeutic index of this compound and its potential as a safe and effective treatment for fibrotic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cudetaxestat (BLD-0409, PAT-409) | Autotaxin inhibitor | Probechem Biochemicals [probechem.com]
- 3. Blade Therapeutics Announces Successful Completion of Phase 1 Clinical Study that Evaluated Co-Administration of Cudetaxestat with Either of Two Approved Therapies for Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 4. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 12. reports.glpg.com [reports.glpg.com]
- 13. businesswire.com [businesswire.com]
- 14. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of Cudetaxestat at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
Independent Validation of Published Autotaxin (ATX) Inhibitor Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various published autotaxin (ATX) inhibitors, supported by experimental data from independent studies. The information is intended to help researchers and drug development professionals make informed decisions about the selection and application of these inhibitors in their work.
Data Presentation: Comparison of ATX Inhibitor Potency
The following table summarizes the in vitro potency of several well-characterized ATX inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| PF-8380 | 1.7 | LPC | [1][2] |
| PAT-048 | 1.1 | LPC | [2] |
| HA155 (compound 20-42) | 5.7 | LPC | [1] |
| GLPG1690 | 131 | - | [3] |
| BIO-32546 | 3.6 | - | [3] |
| ATX-1d | 1800 | FRET-based | [4] |
LPC: Lysophosphatidylcholine, the natural substrate for ATX. FRET: Fluorescence Resonance Energy Transfer, a common method for measuring enzyme activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of ATX inhibitors.
In Vitro ATX Enzyme Inhibition Assay (FS-3 based)
This assay is commonly used to determine the potency of ATX inhibitors.[5]
Materials:
-
Human recombinant ATX enzyme
-
FS-3, a fluorogenic substrate for ATX
-
Assay buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0
-
Test compounds (ATX inhibitors)
-
96-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the ATX enzyme to each well.
-
Add the test compounds to the respective wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence is proportional to the ATX enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
Cell-Based Invasion Assay
This assay evaluates the ability of ATX inhibitors to block cancer cell invasion, a process often promoted by the ATX-LPA signaling axis.[1]
Materials:
-
A2058 melanoma cell line (or other relevant cancer cell line)
-
Matrigel-coated invasion chambers (e.g., Boyden chambers)
-
Cell culture medium
-
Test compounds (ATX inhibitors)
Procedure:
-
Culture the A2058 melanoma cells in appropriate medium.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration.
-
Seed the pre-treated cells into the upper chamber of the Matrigel-coated invasion chambers.
-
Fill the lower chamber with a chemoattractant, such as lysophosphatidic acid (LPA), to stimulate cell invasion.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
-
Calculate the percent inhibition of invasion for each concentration of the test compound and determine the EC50 value.
Mandatory Visualizations
ATX-LPA Signaling Pathway
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA).[6][7][8] ATX hydrolyzes lysophosphatidylcholine (LPC) into LPA.[6][7][8] LPA then binds to and activates its G protein-coupled receptors (LPARs) on the cell surface.[6][7][9] This binding initiates a cascade of downstream signaling events that regulate various cellular processes, including cell proliferation, migration, and survival.[1][6][10]
Caption: The ATX-LPA signaling pathway and the point of intervention for ATX inhibitors.
Experimental Workflow for ATX Inhibitor Evaluation
The following diagram illustrates a general workflow for the preclinical evaluation of novel ATX inhibitors, from initial screening to in vivo testing.
Caption: A generalized workflow for the preclinical evaluation of ATX inhibitors.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for ATX Inhibitor 20
For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents is paramount for ensuring a safe working environment and maintaining regulatory compliance. This document provides essential safety information and procedural guidance for the disposal of ATX Inhibitor 20, a potent investigational compound.
Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS for this compound before handling or disposal.
Immediate Safety and Handling Precautions
Researchers and laboratory personnel should adhere to standard good laboratory practices when working with this compound. This includes the use of appropriate personal protective equipment (PPE), such as safety glasses, lab coats, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, providing a quick reference for researchers.
| Property | Value | Source |
| CAS Number | 2691937-03-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₃₁H₃₄FN₅O₃ | [1][4] |
| Molecular Weight | 543.63 g/mol | [4] |
| IC₅₀ | 2.3 nM | [1][3] |
Step-by-Step Disposal Procedures
As a specific Safety Data Sheet for this compound is not publicly available, the following disposal procedures are based on general best practices for non-hazardous chemical waste. It is critical to consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Step 1: Waste Segregation
-
Designate a specific, clearly labeled, and sealed waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, and empty vials).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Container Labeling
-
Label the waste container with "this compound Waste" and include the full chemical name and CAS number (2691937-03-6).
-
Indicate the approximate concentration and quantity of the inhibitor in the container.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the waste through your institution's hazardous waste management program.
-
Professional disposal services will ensure the chemical is handled and disposed of in accordance with all local, state, and federal regulations.
Autotaxin Signaling Pathway
The diagram below illustrates the signaling pathway in which Autotaxin (ATX) plays a crucial role. ATX is a secreted enzyme that hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[7][8][9] LPA then acts as a signaling molecule by binding to and activating its G protein-coupled receptors (LPARs), leading to a variety of cellular responses.[7][8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 2691937-03-6 | TargetMol | Biomol.com [biomol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. This compound, CAS [[2691937-03-6]] | BIOZOL [biozol.de]
- 6. This compound (CAS No. 2691937-03-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 7. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling ATX inhibitor 20
For immediate use by researchers, scientists, and drug development professionals, this guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling ATX Inhibitor 20. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
This compound is a potent research compound requiring careful handling to mitigate potential health risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for similar autotaxin inhibitors, such as HA130. It is imperative to consult the official SDS for this compound upon receipt and before commencing any work.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material. Inspect gloves for integrity before each use and change them frequently. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if handling large quantities, generating dust or aerosols, or if ventilation is inadequate. |
Operational Plans: Step-by-Step Handling Procedures
Strict adherence to the following procedures is essential for the safe handling of this compound.
Donning Personal Protective Equipment
A systematic approach to putting on PPE ensures complete protection.
Figure 1: Recommended sequence for donning Personal Protective Equipment.
Chemical Handling Workflow
Follow this workflow to minimize exposure and contamination risk during experimentation.
Figure 2: Step-by-step workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
All waste materials must be segregated and disposed of according to institutional and local regulations for chemical waste.
Figure 3: Segregation and disposal pathway for waste contaminated with this compound.
Key Disposal Steps:
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and paper towels, in a designated, clearly labeled hazardous waste bag.
-
Liquid Waste: Dispose of all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Unused Compound: The original container with any remaining solid compound should be disposed of as hazardous chemical waste.
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous solid waste.
By strictly following these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
